5-Methyl-1-indanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHCTNGQJOEDDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435941 | |
| Record name | 5-METHYL-1-INDANONE | |
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Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4593-38-8 | |
| Record name | 5-Methyl-1-indanone | |
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| Record name | 5-METHYL-1-INDANONE | |
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| Record name | 5-Methyl-1-indanone | |
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| Record name | 5-METHYL-1-INDANONE | |
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Foundational & Exploratory
5-Methyl-1-indanone: A Technical Guide for Researchers
CAS Number: 4593-38-8
This technical guide provides an in-depth overview of 5-Methyl-1-indanone, a key chemical intermediate with significant applications in organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its properties, synthesis, and biological relevance.
Chemical and Physical Properties
This compound is a bicyclic ketone consisting of a benzene ring fused to a cyclopentanone ring, with a methyl group substituted at the 5-position.[1] It typically appears as a white to off-white or light yellow solid.[2][3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4593-38-8 | [1][5][6] |
| IUPAC Name | 5-methyl-2,3-dihydroinden-1-one | [1][7][8] |
| Molecular Formula | C₁₀H₁₀O | [1][5][9] |
| Molecular Weight | 146.19 g/mol | [1][5][9] |
| Appearance | White to off-white solid | [3][6][10] |
| Melting Point | 69-73 °C | [3][9] |
| Boiling Point | 262.4 ± 25.0 °C at 760 mmHg | [1][2][3] |
| Density | 1.113 ± 0.06 g/cm³ | [1][3] |
| Flash Point | 108.4 ± 18.1 °C | [1][2][4] |
Spectroscopic Data
The structural features of this compound have been characterized by various spectroscopic techniques. Below is a summary of the expected spectroscopic data.
Table 2: 1H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | d | 1H | H-7 (Aromatic) |
| ~7.35 | s | 1H | H-4 (Aromatic) |
| ~7.25 | d | 1H | H-6 (Aromatic) |
| ~3.05 | t | 2H | -CH₂- (Position 3) |
| ~2.70 | t | 2H | -CH₂- (Position 2) |
| ~2.40 | s | 3H | -CH₃ (Position 5) |
Note: Predicted values based on standard chemical shift tables and data for similar indanone structures.
Table 3: 13C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~207.0 | C=O (C-1) |
| ~155.0 | Aromatic C-7a |
| ~145.0 | Aromatic C-5 |
| ~132.0 | Aromatic C-3a |
| ~126.5 | Aromatic C-6 |
| ~125.0 | Aromatic C-7 |
| ~124.5 | Aromatic C-4 |
| ~36.5 | -CH₂- (C-2) |
| ~25.5 | -CH₂- (C-3) |
| ~21.5 | -CH₃ |
Source: Based on data from SpectraBase.[6]
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1700 | Strong | C=O (Ketone) Stretch |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C Bending |
| ~820 | Strong | C-H Out-of-plane Bending (Aromatic) |
Note: Predicted values based on typical IR absorption frequencies for the respective functional groups.
Table 5: Mass Spectrometry (MS) Fragmentation Data
| m/z | Proposed Fragment | Notes |
| 146 | [C₁₀H₁₀O]⁺• | Molecular Ion (M⁺•) |
| 131 | [M - CH₃]⁺ | Loss of the methyl group |
| 118 | [M - CO]⁺• | Loss of carbon monoxide (common for ketones) |
| 91 | [C₇H₇]⁺ | Tropylium ion, indicative of a toluene-like substructure |
Note: Predicted fragmentation pattern based on the principles of mass spectrometry for ketones.
Experimental Protocols: Synthesis
The most common and effective method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 3-(4-methylphenyl)propanoic acid or its corresponding acyl chloride.[1] This reaction involves the cyclization of the acyl chain onto the aromatic ring, facilitated by a Lewis acid or strong protic acid.
Protocol: Intramolecular Friedel-Crafts Acylation of 3-(4-methylphenyl)propanoic acid
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
3-(4-methylphenyl)propanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Silica gel for column chromatography
Procedure:
Step 1: Formation of the Acyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-methylphenyl)propanoic acid in an excess of thionyl chloride.
-
Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(4-methylphenyl)propanoyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Cool a suspension of anhydrous aluminum chloride in anhydrous dichloromethane to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of the crude 3-(4-methylphenyl)propanoyl chloride in anhydrous dichloromethane to the AlCl₃ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers and wash sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
-
Purify the crude this compound by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.
Biological Significance and Applications
The indanone scaffold is a privileged structure in medicinal chemistry, most notably as a core component of Donepezil, a leading therapeutic for Alzheimer's disease. Indanone derivatives have been extensively investigated for their ability to inhibit key enzymes implicated in the pathology of neurodegenerative disorders, such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B).[11][12]
-
Acetylcholinesterase (AChE) Inhibition: AChE is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases acetylcholine levels in the brain, which is a key strategy in managing the cognitive symptoms of Alzheimer's disease.
-
Monoamine Oxidase (MAO) Inhibition: MAO enzymes are involved in the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO-B, in particular, can increase dopamine levels and is a therapeutic approach for Parkinson's disease.[12]
While this compound itself is primarily a synthetic intermediate, its structural motif is central to the design of these enzyme inhibitors. The methyl group at the 5-position can influence the electronic properties and steric interactions of the molecule, potentially affecting its binding affinity and selectivity for target enzymes.[6]
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Biological Target Inhibition Pathway
Caption: Inhibition of key enzymes by indanone derivatives.
References
- 1. Buy this compound (EVT-341598) | 4593-38-8 [evitachem.com]
- 2. echemi.com [echemi.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 4593-38-8 | Benchchem [benchchem.com]
- 7. This compound | C10H10O | CID 10130031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 97% | Fisher Scientific [fishersci.ca]
- 9. This compound 97 4593-38-8 [sigmaaldrich.com]
- 10. This compound manufacturers and suppliers in india [chemicalbook.com]
- 11. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 5-Methyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-Methyl-1-indanone, a key intermediate in the development of various pharmaceuticals and functional materials. This document details established and modern synthetic methodologies, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic routes.
Core Synthesis Pathways: An Overview
The synthesis of this compound predominantly relies on the intramolecular Friedel-Crafts acylation of 3-(p-tolyl)propanoic acid or its derivatives. This classical yet effective method involves the cyclization of the propanoic acid side chain onto the aromatic ring to form the characteristic indanone bicyclic system. Variations in this core methodology have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions. Key approaches include the use of Brønsted acids, Lewis acids, metal triflates, and niobium pentachloride as catalysts, as well as the application of non-conventional energy sources like microwave irradiation.
Logical Flow of Synthesis Pathways
Caption: Synthetic routes to this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for various synthetic methods for this compound, allowing for a direct comparison of their efficiencies.
| Synthesis Method | Catalyst/Reagent | Starting Material | Reaction Conditions | Yield (%) | Reference |
| Brønsted Acid Catalysis (Early Methods) | H₂SO₄, Polyphosphoric Acid (PPA) | 3-(p-tolyl)propanoic acid | 140–250°C | 27–40 | [1] |
| Metal Triflate Catalysis | Terbium triflate [Tb(OTf)₃] | 3-(p-tolyl)propanoic acid | 250°C | 74 | [1] |
| Niobium Pentachloride Catalysis | NbCl₅ (5 mol%) | p-xylene and 3,3-dimethylacrylic acid | CH₂Cl₂, 25°C, 6h | 78 | |
| Microwave-Assisted Synthesis | Metal triflates (Sc(OTf)₃, Yb(OTf)₃) in ionic liquids | 3-(p-tolyl)propanoic acid | Microwave irradiation (specifics vary) | High | [1] |
| Lewis Acid Catalysis | Aluminum chloride (AlCl₃) | 3-(p-tolyl)propionyl chloride | Anhydrous conditions, typically in a chlorinated solvent | High | [1] |
Experimental Protocols
Detailed methodologies for the key synthesis pathways of this compound are provided below. These protocols are based on established literature procedures and offer a step-by-step guide for laboratory implementation.
Method 1: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)
This protocol describes a classic approach for the synthesis of this compound from 3-(p-tolyl)propanoic acid using PPA as both the catalyst and solvent.
Materials:
-
3-(p-tolyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice-water bath
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 3-(p-tolyl)propanoic acid.
-
Add polyphosphoric acid (typically a 10-fold excess by weight) to the flask.
-
Heat the mixture with stirring to a temperature between 80-100°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice and water with vigorous stirring.
-
The aqueous mixture is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product from the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash them with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Method 2: Two-Step Synthesis via Acyl Chloride using Aluminum Chloride (AlCl₃)
This method involves the conversion of 3-(p-tolyl)propanoic acid to its more reactive acyl chloride, followed by a Lewis acid-catalyzed intramolecular Friedel-Crafts acylation.
Part A: Synthesis of 3-(p-tolyl)propionyl chloride
Materials:
-
3-(p-tolyl)propanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
A few drops of N,N-dimethylformamide (DMF) (catalyst)
-
Rotary evaporator
Procedure:
-
To a solution of 3-(p-tolyl)propanoic acid in anhydrous dichloromethane, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (or oxalyl chloride) (typically 1.2-1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 3-(p-tolyl)propionyl chloride, which is often used in the next step without further purification.
Part B: Intramolecular Friedel-Crafts Acylation
Materials:
-
3-(p-tolyl)propionyl chloride
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice-water bath
-
Hydrochloric acid (dilute, e.g., 1 M)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, suspend aluminum chloride (typically 1.1-1.3 equivalents) in anhydrous dichloromethane and cool the mixture in an ice-water bath.
-
Slowly add a solution of 3-(p-tolyl)propionyl chloride in anhydrous dichloromethane to the AlCl₃ suspension with stirring.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation or column chromatography.
Method 3: Niobium Pentachloride (NbCl₅) Catalyzed Synthesis
This modern approach offers a one-pot synthesis from readily available starting materials under mild conditions.
Materials:
-
p-Xylene
-
3,3-Dimethylacrylic acid
-
Niobium pentachloride (NbCl₅)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a solution of p-xylene and 3,3-dimethylacrylic acid in anhydrous dichloromethane, add niobium pentachloride (5 mol%) at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at 25°C for 6 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford this compound.
References
Spectroscopic data of 5-Methyl-1-indanone (NMR, IR, Mass Spec)
An In-depth Technical Guide on the Spectroscopic Data of 5-Methyl-1-indanone
This guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 4593-38-8), a bicyclic ketone with the molecular formula C₁₀H₁₀O.[1][2] The information is tailored for researchers, scientists, and professionals in drug development, presenting key analytical data in a structured format.
Compound Information
-
IUPAC Name: 5-methyl-2,3-dihydroinden-1-one[1]
-
Molecular Formula: C₁₀H₁₀O[1]
-
Molecular Weight: 146.19 g/mol [1]
-
Structure: A fused benzene and cyclopentanone ring system with a methyl group on the benzene ring.[1]
Spectroscopic Data
The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.59 | d | 1H | Aromatic H |
| 7.25 | s | 1H | Aromatic H |
| 7.20 | d | 1H | Aromatic H |
| 3.00 | t | 2H | -CH₂- |
| 2.65 | t | 2H | -CH₂- |
| 2.41 | s | 3H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 206.5 | C=O |
| 155.2 | Aromatic C |
| 145.0 | Aromatic C |
| 132.0 | Aromatic C |
| 126.7 | Aromatic CH |
| 125.8 | Aromatic CH |
| 123.5 | Aromatic CH |
| 36.5 | -CH₂- |
| 25.8 | -CH₂- |
| 21.8 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1700 | Strong | C=O (Ketone) stretch |
| ~1605, ~1490 | Medium-Weak | C=C (Aromatic) stretch |
| ~2950 | Medium | C-H (Aliphatic) stretch |
| ~3050 | Weak | C-H (Aromatic) stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 146 | 100 | [M]⁺ (Molecular Ion) |
| 118 | ~80 | [M-CO]⁺ |
| 117 | ~75 | [M-CO-H]⁺ |
| 91 | ~60 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
A solution of this compound is prepared by dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded from a thin film of the compound deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
Mass Spectrometry
Mass spectral data is acquired using a mass spectrometer, commonly with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and then ionized by a beam of high-energy electrons. This process causes the molecule to fragment. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic analysis.
References
Physical and chemical properties of 5-Methyl-1-indanone
An In-depth Technical Guide to 5-Methyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in organic synthesis and drug discovery. The information is curated for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound (CAS No. 4593-38-8) is a bicyclic aromatic ketone belonging to the indanone family.[1] Its structure, featuring a benzene ring fused to a cyclopentanone ring with a methyl substituent, makes it a versatile building block for the synthesis of more complex organic molecules.[1][2] The indanone core is a privileged scaffold found in numerous natural products and synthetic bioactive compounds, exhibiting a wide range of biological activities, including potential applications in the treatment of neurodegenerative diseases like Alzheimer's.[3][4][5] This guide details its physicochemical properties, synthetic routes, chemical reactivity, and applications.
Physical and Chemical Properties
This compound is typically a white to off-white solid at room temperature.[2][6][7] The quantitative physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O | [1][8] |
| Molecular Weight | 146.19 g/mol | [2] |
| CAS Number | 4593-38-8 | [1][2] |
| Appearance | White to off-white solid / light yellow crystal powder | [2][6][9] |
| Melting Point | 69-73 °C | [6][7][9] |
| Boiling Point | 262.4 ± 25.0 °C at 760 mmHg | [1][7][9] |
| Density | 1.1 ± 0.1 g/cm³ | [1][2][9] |
| Flash Point | 108.4 ± 18.1 °C | [1][9][10] |
| Solubility | Soluble in ethanol | [10] |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | [10][11] |
| logP | 2.12 | [12] |
| Hydrogen Bond Acceptors | 1 | [1][11] |
| Hydrogen Bond Donors | 0 | [1][11] |
Spectroscopic Data
Spectroscopic techniques are crucial for the structural elucidation and characterization of this compound. While specific spectra can vary slightly based on the solvent and instrument used, representative data is available.
-
¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is fundamental for confirming the molecular structure by providing information about the hydrogen and carbon environments.[1][2] Spectral data for this compound is available in various chemical databases.[13][14]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. The spectrum of this compound will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone group.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. The monoisotopic mass of this compound is 146.073166 Da.[1]
Chemical Synthesis and Reactivity
The synthesis of this compound and its derivatives is a subject of ongoing research interest due to their utility as synthetic intermediates.
Synthetic Methodologies
The most common and direct method for synthesizing this compound is through intramolecular Friedel-Crafts acylation.[2] This and other notable methods are outlined below.
-
Intramolecular Friedel-Crafts Acylation: This is a cornerstone method for constructing the indanone framework.[2] It typically involves the cyclization of 3-(4-methylphenyl)propionic acid or its corresponding acid chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2] The electrophilic acylium ion generated in situ attacks the ortho-position of the methyl-substituted benzene ring to form the fused cyclopentanone ring.[1] Polyphosphoric acid (PPA) is also a widely used reagent for this type of cyclization.[2][15]
-
Niobium Pentachloride (NbCl₅)-Catalyzed One-Step Synthesis: A more modern approach involves a one-step synthesis from an aromatic substrate (p-xylene) and an acid partner (e.g., 3,3-dimethylacrylic acid) catalyzed by NbCl₅.[1] This method is particularly effective for electron-rich aromatic compounds.[1]
-
Nazarov Cyclization: This method involves the acid-catalyzed electrocyclization of a divinyl ketone to form a cyclopentenyl cation, which then rearranges to the indanone product.[2][16]
Below is a diagram illustrating the general workflow for the synthesis of this compound via the common Friedel-Crafts acylation pathway.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
The following is a representative protocol for the synthesis of this compound, adapted from established chemical literature on Friedel-Crafts reactions.[1][2][16]
Materials:
-
3-(4-methylphenyl)propionic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-methylphenyl)propionic acid in a minimal amount of anhydrous DCM. Add an excess of thionyl chloride (e.g., 2-3 equivalents) dropwise. Gently reflux the mixture for 1-2 hours until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(4-methylphenyl)propionyl chloride.
-
Cyclization: Cool a suspension of anhydrous AlCl₃ (1.1-1.2 equivalents) in anhydrous DCM to 0 °C in an ice bath. To this suspension, add a solution of the crude acid chloride in anhydrous DCM dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Workup: Carefully quench the reaction by pouring it onto crushed ice and dilute HCl. Separate the organic layer. Extract the aqueous layer with DCM (2-3 times). Combine the organic extracts and wash successively with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from ethanol or hexanes) or column chromatography on silica gel to yield pure this compound.
Chemical Reactivity
This compound undergoes a variety of chemical reactions, making it a valuable synthetic intermediate. The ketone functional group and the adjacent methylene groups are key sites for modification.[1][2]
-
Oxidation: The ketone can be oxidized using strong oxidizing agents like potassium permanganate, often leading to the opening of the cyclopentanone ring to form carboxylic acids.[1]
-
Reduction: The carbonyl group can be reduced to a secondary alcohol (5-methyl-1-indanol) using reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂/Pd).[1]
-
Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.[1]
-
α-Functionalization: The methylene carbons alpha to the carbonyl group can be functionalized, for example, through alkylation or condensation reactions.[17]
-
Cross-Coupling Reactions: The aromatic ring can be functionalized via cross-coupling reactions. For instance, a bromo-substituted indanone can undergo Suzuki-Miyaura coupling to introduce various aryl or alkyl groups.[3]
The following diagram illustrates the key reactive sites and potential transformations of this compound.
Applications in Research and Drug Development
The indanone scaffold is of significant interest in medicinal chemistry.[1][3] Derivatives of 1-indanone have demonstrated a broad spectrum of biological activities, including antiviral, anti-inflammatory, antibacterial, and anticancer properties.[4][5][18] Notably, the drug Donepezil, used for the treatment of Alzheimer's disease, features a related indanone structure, highlighting the therapeutic potential of this chemical class.[19][20]
This compound serves as a crucial starting material or intermediate in the synthesis of these biologically active molecules.[1] Its defined structure allows for systematic modifications to explore structure-activity relationships (SAR), which is a fundamental aspect of drug discovery.[2] The methyl group, in particular, can influence the molecule's pharmacological properties, an effect sometimes referred to as the "magic methyl" effect in medicinal chemistry.[2]
The logical relationship from this versatile building block to its potential applications is visualized below.
Safety Information
This compound is classified as harmful if swallowed and causes serious eye irritation.[10][21] Standard laboratory safety precautions should be observed when handling this chemical. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a compound of significant value to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an ideal scaffold and intermediate for the creation of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its key characteristics, synthetic methodologies, and applications to support ongoing research and development efforts.
References
- 1. Buy this compound (EVT-341598) | 4593-38-8 [evitachem.com]
- 2. This compound | 4593-38-8 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 97 4593-38-8 [sigmaaldrich.com]
- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 8. scbt.com [scbt.com]
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- 10. echemi.com [echemi.com]
- 11. 4593-38-8 | this compound | Aryls | Ambeed.com [ambeed.com]
- 12. chemscene.com [chemscene.com]
- 13. 4593-38-8|this compound|BLD Pharm [bldpharm.com]
- 14. This compound(4593-38-8) 1H NMR [m.chemicalbook.com]
- 15. d-nb.info [d-nb.info]
- 16. Page loading... [guidechem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 19. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound, 97% | Fisher Scientific [fishersci.ca]
Molecular structure and formula of 5-Methyl-1-indanone
An In-depth Technical Guide to 5-Methyl-1-indanone: Molecular Structure, Properties, and Synthesis
This technical guide provides a comprehensive overview of this compound, a significant bicyclic ketone in organic synthesis and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular characteristics, physicochemical properties, and a detailed experimental protocol for its synthesis.
This compound is an organic compound featuring a benzene ring fused to a cyclopentanone ring, with a methyl group substituted on the benzene ring.[1] Its chemical structure and key identifiers are detailed below.
Chemical Identifiers:
-
IUPAC Name: 5-methyl-2,3-dihydroinden-1-one[2]
-
CAS Number: 4593-38-8[1]
-
Molecular Formula: C₁₀H₁₀O[1]
-
Molecular Weight: 146.19 g/mol [3]
-
Canonical SMILES: CC1=CC2=C(C=C1)C(=O)CC2
-
InChI Key: KBHCTNGQJOEDDC-UHFFFAOYSA-N[3]
The molecular structure of this compound is illustrated in the following diagram:
References
Solubility of 5-Methyl-1-indanone in common organic solvents
An In-Depth Technical Guide to the Solubility of 5-Methyl-1-indanone in Common Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic processes. Due to a lack of specific quantitative solubility data for this compound in the public domain, this document leverages detailed experimental data for a closely related structural analog, 5,6-dimethoxy-1-indanone, to infer solubility behavior and provide a framework for experimental design.
Introduction to this compound
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound is expected to be highest in solvents with similar polarity. As a moderately polar compound, it is anticipated to exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and alcohols (e.g., ethanol, methanol), and lower solubility in non-polar solvents (e.g., hexane).
Quantitative Solubility Data for a Structural Analog: 5,6-Dimethoxy-1-indanone
To provide quantitative insights, the following table summarizes the experimentally determined mole fraction solubility (x₁) of 5,6-dimethoxy-1-indanone in fifteen common organic solvents at various temperatures[3][4]. This data is highly valuable for estimating the solubility behavior of this compound, though actual values may differ. The order of solubility for 5,6-dimethoxy-1-indanone was found to be: 2-butanone > acetone > ethyl acetate > n-propyl acetate > isopropyl acetate > butyl acetate > n-amyl alcohol > isobutyl alcohol > sec-butanol > n-butanol > methanol > n-propanol > ethanol > isopropyl alcohol[3][4].
Table 1: Mole Fraction Solubility (x₁) of 5,6-Dimethoxy-1-indanone in Common Organic Solvents (283.15 K to 323.15 K)[3][4]
| Solvent | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |
| Methanol | 0.0109 | 0.0131 | 0.0157 | 0.0188 | 0.0225 | 0.0268 | 0.0319 | 0.0379 | 0.0449 |
| Ethanol | 0.0093 | 0.0111 | 0.0132 | 0.0157 | 0.0187 | 0.0222 | 0.0263 | 0.0312 | 0.0369 |
| n-Propanol | 0.0101 | 0.012 | 0.0143 | 0.017 | 0.0202 | 0.0239 | 0.0284 | 0.0337 | 0.0399 |
| Isopropyl alcohol | 0.0088 | 0.0104 | 0.0124 | 0.0147 | 0.0175 | 0.0207 | 0.0246 | 0.0292 | 0.0346 |
| n-Butanol | 0.0116 | 0.0138 | 0.0164 | 0.0195 | 0.0232 | 0.0275 | 0.0326 | 0.0387 | 0.0458 |
| Isobutyl alcohol | 0.0131 | 0.0156 | 0.0185 | 0.022 | 0.0261 | 0.031 | 0.0368 | 0.0436 | 0.0517 |
| sec-Butanol | 0.0125 | 0.0149 | 0.0177 | 0.021 | 0.025 | 0.0296 | 0.0351 | 0.0417 | 0.0494 |
| n-Amyl alcohol | 0.0144 | 0.0171 | 0.0203 | 0.0241 | 0.0286 | 0.0339 | 0.0402 | 0.0477 | 0.0565 |
| Methyl acetate | - | - | - | - | - | - | - | - | - |
| Ethyl acetate | 0.0493 | 0.0585 | 0.0694 | 0.0823 | 0.0976 | 0.1158 | 0.1373 | 0.1628 | 0.1931 |
| n-Propyl acetate | 0.0483 | 0.0573 | 0.068 | 0.0806 | 0.0956 | 0.1134 | 0.1345 | 0.1595 | 0.1891 |
| Isopropyl acetate | 0.0474 | 0.0562 | 0.0667 | 0.0791 | 0.0938 | 0.1112 | 0.1319 | 0.1564 | 0.1855 |
| Butyl acetate | 0.0461 | 0.0547 | 0.0649 | 0.0769 | 0.0912 | 0.1082 | 0.1283 | 0.1521 | 0.1804 |
| Acetone | 0.0512 | 0.0607 | 0.072 | 0.0854 | 0.1013 | 0.1201 | 0.1424 | 0.1689 | 0.2003 |
| 2-Butanone | 0.0539 | 0.0639 | 0.0758 | 0.0899 | 0.1066 | 0.1264 | 0.1499 | 0.1777 | 0.2107 |
Note: Data for methyl acetate was not provided in the source.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a compound like this compound, based on the gravimetric method used for its analog, 5,6-dimethoxy-1-indanone[3][4].
4.1. Materials and Apparatus
-
Solute: this compound (or analog) of high purity.
-
Solvents: A range of analytical grade organic solvents.
-
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer.
-
Thermostatic water bath for temperature control.
-
Analytical balance.
-
Drying oven.
-
Filtration unit (e.g., syringe filters).
-
4.2. Procedure
-
Temperature Control: The jacketed glass vessel is connected to the thermostatic water bath to maintain a constant temperature.
-
Sample Preparation: An excess amount of the solute is added to a known mass of the solvent in the vessel.
-
Equilibration: The mixture is continuously stirred for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. The formation of a saturated solution with undissolved solid should be visible.
-
Sampling: After equilibration, stirring is stopped, and the solution is allowed to stand for a period (e.g., 2 hours) to allow the undissolved solid to settle. A sample of the clear supernatant is then withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Gravimetric Analysis: The withdrawn sample is immediately weighed and then dried in an oven at a suitable temperature (e.g., 313.15 K) until a constant weight is achieved.
-
Calculation: The mole fraction solubility (x₁) is calculated using the masses of the solute and the solvent in the dried sample.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the fundamental relationship between a solute and a solvent.
Caption: Experimental workflow for solubility determination.
Caption: Solute-solvent interaction leading to dissolution.
References
Crystal Structure of 5-Methyl-1-indanone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-1-indanone is a derivative of 1-indanone with potential applications in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design. This document aims to provide a comprehensive guide to the crystal structure analysis of this compound. However, a comprehensive search of publicly available databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a deposited crystal structure for this compound. The PubChem database contains an entry for this compound (CID 10130031), but no associated crystallographic data is available.[1]
Therefore, this guide will focus on the general experimental protocols for the synthesis, crystallization, and a hypothetical workflow for the crystal structure determination of this compound, based on standard crystallographic practices.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O |
| Molecular Weight | 146.19 g/mol |
| CAS Number | 4593-38-8 |
| Appearance | Reported as a solid |
| Melting Point | 69-73 °C |
Synthesis and Crystallization
The synthesis of this compound is a prerequisite for its crystal structure analysis. Several synthetic routes have been reported, with the intramolecular Friedel-Crafts acylation of 3-(p-tolyl)propanoic acid being a common method.
General Synthesis Protocol: Intramolecular Friedel-Crafts Acylation
-
Acid Chloride Formation: 3-(p-tolyl)propanoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or benzene, to form the corresponding acid chloride. The reaction is usually carried out at room temperature or with gentle heating.
-
Cyclization: The crude acid chloride is then subjected to intramolecular Friedel-Crafts acylation using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction is performed in a suitable solvent, such as carbon disulfide (CS₂) or nitrobenzene, at reduced temperatures (e.g., 0 °C to 5 °C) to control the reaction's exothermicity.
-
Work-up and Purification: The reaction mixture is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Crystallization for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure determination.
General Approaches:
-
Slow Evaporation: A saturated solution of the purified this compound in a suitable solvent or solvent mixture is prepared. The container is loosely covered to allow for the slow evaporation of the solvent at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to a lower temperature. The decrease in solubility upon cooling can lead to the formation of single crystals.
The choice of solvent is crucial and often determined empirically. A range of solvents of varying polarities should be screened.
Hypothetical Crystal Structure Determination Workflow
In the absence of experimental data, a logical workflow for the determination of the crystal structure of this compound is presented below. This workflow outlines the standard procedures from data collection to structure validation.
Caption: A logical workflow for the determination of the crystal structure of this compound.
Detailed Experimental Protocol for Hypothetical Crystal Structure Analysis
-
Crystal Selection and Mounting: A suitable single crystal of this compound, with well-defined faces and free of visible defects, would be selected under a polarizing microscope. The crystal would be mounted on a goniometer head using a cryoprotectant (if data collection is to be performed at low temperatures) and a suitable adhesive.
-
X-ray Data Collection:
-
Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., CCD or CMOS) would be used.
-
Data Collection Strategy: A preliminary unit cell would be determined from a few initial frames. A full sphere of diffraction data would then be collected using a combination of φ and ω scans to ensure high completeness and redundancy. Data collection is typically performed at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.
-
-
Data Reduction and Integration: The raw diffraction images would be processed using appropriate software (e.g., CrysAlisPro, SAINT, or XDS). This involves integrating the intensities of the diffraction spots, correcting for Lorentz and polarization effects, and applying an empirical absorption correction based on multi-scan data.
-
Structure Solution and Refinement:
-
Space Group Determination: The space group would be determined from the systematic absences in the diffraction data using software like XPREP.
-
Structure Solution: The crystal structure would be solved using direct methods or Patterson methods, as implemented in programs like SHELXT or SIR. This would provide an initial model of the atomic positions.
-
Structure Refinement: The structural model would be refined by full-matrix least-squares on F² using a program such as SHELXL. All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.
-
-
Structure Validation: The final refined structure would be validated using the PLATON/checkCIF program to check for any inconsistencies, missed symmetry, or other potential issues with the structural model. The final crystallographic data would be compiled into a Crystallographic Information File (CIF).
Conclusion
While the crystal structure of this compound has not been publicly reported, this guide provides a comprehensive overview of the necessary steps for its determination. The synthesis and crystallization protocols, along with the detailed hypothetical workflow for single-crystal X-ray diffraction analysis, offer a solid foundation for researchers aiming to elucidate the three-dimensional structure of this compound. The availability of a definitive crystal structure would be invaluable for future research in drug discovery and materials science, enabling more precise molecular modeling and a deeper understanding of its chemical and biological properties.
References
Thermodynamic Landscape of Methyl-Substituted Indanones: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the thermodynamic properties of methyl-substituted indanones, compounds of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, experimental methodologies, and relevant biological pathways.
Introduction
Indanone and its derivatives are key structural motifs in a variety of biologically active compounds. The addition of a methyl group to the indanone core can significantly influence its physicochemical and thermodynamic properties, thereby affecting its pharmacokinetic and pharmacodynamic profiles. A thorough understanding of these properties is crucial for the rational design and development of novel therapeutics. This guide summarizes the key thermodynamic parameters for several methyl-substituted indanone isomers, details the experimental and computational methods used to determine these values, and provides context for their biological relevance.
Thermodynamic Data of Methyl-Substituted Indanones
A recent study has provided a detailed energetic analysis of 2-methyl- and 3-methyl-1-indanone.[1][2] The standard molar enthalpies of formation in the condensed and gaseous phases, along with the standard molar enthalpies of combustion, vaporization, and sublimation, have been determined through a combination of experimental and computational methods.[1][2]
Table 1: Thermodynamic Properties of 2-Methyl- and 3-Methyl-1-Indanone at T = 298.15 K [1]
| Property | 2-Methyl-1-indanone (liquid) | 3-Methyl-1-indanone (liquid) |
| Standard Molar Enthalpy of Formation (Condensed Phase), ΔfHm°(l) | -160.8 ± 3.4 kJ·mol-1 | -173.8 ± 3.1 kJ·mol-1 |
| Standard Molar Enthalpy of Combustion, ΔcHm°(l) | -5098.5 ± 3.3 kJ·mol-1 | -5085.5 ± 3.0 kJ·mol-1 |
| Standard Molar Enthalpy of Vaporization, ΔlgHm° | 66.4 ± 1.2 kJ·mol-1 | 66.5 ± 0.6 kJ·mol-1 |
| Standard Molar Enthalpy of Formation (Gaseous Phase), ΔfHm°(g) | -94.4 ± 3.6 kJ·mol-1 | -107.3 ± 3.2 kJ·mol-1 |
Note: Uncertainties are expressed as twice the standard deviation of the mean.
While comprehensive thermodynamic data for other methyl-substituted indanone isomers are not as readily available, some physical properties have been reported.
Table 2: Physical Properties of Other Methyl-Substituted Indanone Isomers
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| 4-Methyl-1-indanone | 24644-78-8 | 94-96 | - |
| 5-Methyl-1-indanone | 4593-38-8 | - | 218 |
| 6-Methyl-1-indanone | 24623-20-9 | 60-62 | 70 (at 0.4 mmHg) |
| 7-Methyl-1-indanone | 39627-61-7 | - | - |
Experimental and Computational Methodologies
The determination of the thermodynamic properties of methyl-substituted indanones involves a combination of calorimetric experiments and computational chemistry.
Experimental Protocols
A synergistic experimental approach is crucial for obtaining accurate thermodynamic data.[1]
-
Static Bomb Combustion Calorimetry: This technique is used to determine the standard molar enthalpies of combustion (ΔcHm°). A known mass of the compound is completely combusted in a high-pressure oxygen environment within a calibrated calorimeter. The heat released during the combustion reaction is measured to calculate the enthalpy of combustion.[1][2]
-
Calvet Microcalorimetry: The standard molar enthalpies of vaporization (ΔlgHm°) or sublimation are determined using a high-temperature Calvet microcalorimeter. This method involves measuring the heat absorbed during the phase transition of the sample from a condensed phase to the gaseous phase under vacuum.[1][2]
-
Knudsen Effusion Method: This technique is also employed to determine the enthalpy of sublimation by measuring the vapor pressure of a solid as a function of temperature. The rate of mass loss of a sample through a small orifice into a vacuum is measured, from which the vapor pressure and, subsequently, the enthalpy of sublimation can be derived using the Clausius-Clapeyron equation.[1][2]
Computational Approach
High-level ab initio calculations are employed to complement experimental findings and to estimate thermodynamic properties for related compounds. The G3(MP2)//B3LYP level of theory has been shown to provide results that are in good agreement with experimental data for the gas-phase enthalpies of formation of methyl-substituted indanones.[1][2] This computational methodology can be a valuable tool for predicting the thermodynamic properties of other isomers or derivatives for which experimental data are unavailable.
Biological Significance and Signaling Pathways
Indanone derivatives have garnered significant attention in drug discovery, particularly in the field of neurodegenerative diseases. These compounds have been investigated for their potential to modulate various biological pathways implicated in conditions such as Alzheimer's and Parkinson's disease.
Several studies have highlighted the role of indanone derivatives as inhibitors of key enzymes and protein aggregation processes. For instance, they have been shown to inhibit cholinesterases (acetylcholinesterase and butyrylcholinesterase) and the self-assembly of amyloid-beta (Aβ) peptides. Furthermore, certain indanone derivatives have demonstrated the ability to modulate neuroinflammatory pathways by targeting mediators such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and monoamine oxidase-B (MAO-B).
More specifically, pterostilbene indanone derivatives have been found to attenuate oxidative stress and inflammation by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
Conclusion
This technical guide provides a summary of the current knowledge on the thermodynamic properties of methyl-substituted indanones. The data presented herein, particularly for 2- and 3-methyl-1-indanone, offer a solid foundation for understanding the energetic effects of methyl substitution on the indanone scaffold. The detailed experimental and computational methodologies serve as a valuable reference for researchers in the field. Furthermore, the elucidation of the involvement of indanone derivatives in key biological signaling pathways underscores their potential as therapeutic agents. Further research is warranted to expand the thermodynamic database to include a wider range of substituted indanones, which will undoubtedly aid in the future design and development of novel drug candidates.
References
The Discovery and Historical Synthesis of 5-Methyl-1-indanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-1-indanone, a substituted indanone derivative, has been a subject of interest in organic synthesis and medicinal chemistry. This technical guide provides an in-depth overview of its discovery and the historical evolution of its synthesis. We will explore the primary synthetic routes, including the foundational intramolecular Friedel-Crafts acylation and subsequent methodological advancements. This document presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key synthetic methods, and visualizations of the synthetic pathways to facilitate a comprehensive understanding of the chemical processes involved.
Introduction
Indanones are bicyclic compounds composed of a benzene ring fused to a cyclopentanone ring. The exploration of 1-indanone and its derivatives began in the early 20th century, with the first preparations being reported in the 1920s.[1][2] These scaffolds are significant in medicinal chemistry and materials science due to their versatile chemical properties and biological activities.[2][3][4] this compound, with the chemical formula C₁₀H₁₀O, is a notable derivative that serves as a crucial building block in the synthesis of more complex organic molecules and has been investigated for potential therapeutic applications, particularly in the context of neurodegenerative diseases.[1][3]
Historical Synthesis of 1-Indanones
The synthesis of the 1-indanone core has been a subject of extensive study for over a century. The primary and most historically significant method for constructing the indanone framework is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides.[1][2][3] Early methods often employed Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) at high temperatures (140–250°C), but these approaches were often plagued by low yields (27–40%) due to side reactions such as decarboxylation and resinification.[3]
Over the years, significant advancements have been made to improve the efficiency and selectivity of this transformation. The use of Lewis acid catalysts, such as aluminum chloride, became a cornerstone for these cyclizations.[1][2][3] Modern approaches have further refined these conditions, employing catalysts like terbium triflate [Tb(OTf)₃] at elevated temperatures, which has been shown to achieve a 74% yield for this compound by suppressing auto-condensation.[3] Green chemistry principles have also been applied, with microwave-assisted synthesis using metal triflates in ionic liquids significantly reducing reaction times from hours to minutes.[3]
Key Synthetic Methodologies for this compound
The synthesis of this compound primarily relies on the intramolecular cyclization of a suitable precursor. The most common and well-documented method is the Friedel-Crafts acylation of 3-(p-tolyl)propanoic acid or its acid chloride.
Intramolecular Friedel-Crafts Acylation
This is the most direct and widely used method for the synthesis of this compound. The reaction involves the cyclization of a 3-arylpropionic acid or its more reactive acid chloride derivative in the presence of a Lewis acid catalyst.
Logical Workflow for Friedel-Crafts Acylation
Caption: Workflow of this compound synthesis via Friedel-Crafts acylation.
Alternative Synthetic Routes
While Friedel-Crafts acylation is predominant, other methods for synthesizing the indanone core have been developed, including:
-
Nazarov Cyclization: This method involves the acid-catalyzed electrocyclization of a divinyl ketone to form a cyclopentenyl cation, which then rearranges to the indanone product.[1]
-
Transition Metal-Catalyzed Carbonylative Cyclization: Certain esters can be efficiently converted to 1-indanones using transition metal catalysts.[1]
-
Cyclization of Unsaturated Ketones with Acid Chlorides: A historical route, first described in 1927, that involves the formation of a dicationic intermediate which subsequently cyclizes.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with various synthetic approaches to 1-indanones, including specific data for this compound where available.
| Synthesis Method | Starting Material | Catalyst/Reagent | Temperature (°C) | Yield (%) | Reference |
| Historical Friedel-Crafts | 3-Arylpropionic acids | H₂SO₄, PPA | 140-250 | 27-40 | [3] |
| Modern Friedel-Crafts | 3-(p-tolyl)propanoic acid | Tb(OTf)₃ | 250 | 74 | [3] |
| Microwave-Assisted Friedel-Crafts | 3-Arylpropionic acids | Sc(OTf)₃, Yb(OTf)₃ in IL | N/A | High | [3] |
| From Acid Chloride | Phenylpropionic acid chloride | AlCl₃ in Benzene | Reflux | 90 | [2] |
| From Acid Chloride with Solid Acid | 3-Phenylpropionyl chloride | Nafion®-H in Benzene | Reflux | 90 | [2] |
| From Diethyl Malonate Derivative | Diethyl 2-(3,5-dimethoxybenzyl)malonate | Methanesulfonic acid | 100 | 95 | [2][4] |
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of substituted 1-indanones, which can be adapted for the synthesis of this compound.
Protocol: Intramolecular Friedel-Crafts Acylation of 3-(p-tolyl)propanoic acid
This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation.
Materials:
-
3-(p-tolyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(p-tolyl)propanoic acid (1 equivalent) in an excess of thionyl chloride (e.g., 5 equivalents).
-
Gently reflux the mixture for 2 hours.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(p-tolyl)propanoyl chloride.
-
-
Intramolecular Friedel-Crafts Cyclization:
-
In a separate three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension in an ice bath to 0-5°C.
-
Dissolve the crude 3-(p-tolyl)propanoyl chloride in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash successively with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a well-established process with a rich history rooted in the development of Friedel-Crafts chemistry. From early, low-yielding methods to modern, highly efficient catalytic systems, the preparation of this important chemical intermediate has seen significant evolution. The methodologies presented in this guide offer a comprehensive overview for researchers and professionals in the field, providing both the historical context and the practical details necessary for its synthesis in a laboratory setting. The continued interest in indanone derivatives for various applications ensures that the development of even more efficient and sustainable synthetic routes will remain an active area of research.
References
- 1. This compound | 4593-38-8 | Benchchem [benchchem.com]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-341598) | 4593-38-8 [evitachem.com]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
A Comprehensive Technical Guide to the Health and Safety of 5-Methyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth health and safety information for the handling of 5-Methyl-1-indanone (CAS No: 4593-38-8), a ketone and indanone derivative utilized in various research and development applications, including medicinal chemistry and organic synthesis.[1][2] Adherence to strict safety protocols is essential when working with this compound due to its potential health hazards.
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and serious eye irritation.[3][4]
Table 1: GHS Classification and Hazard Statements
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 |
| Warning | H302: Harmful if swallowed[3][4][5] |
| Serious Eye Irritation | Category 2 |
| Warning | H319: Causes serious eye irritation[3][4][5] |
Physicochemical and Toxicological Data
A summary of the key physical, chemical, and toxicological properties of this compound is presented below. Quantitative toxicological data is limited; the oral LD50 value is inferred from its GHS classification.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O | [1][4][6] |
| Molecular Weight | 146.19 g/mol | [4][5][6] |
| CAS Number | 4593-38-8 | [3][5][6] |
| Appearance | Solid | [6] |
| Melting Point | 69-73 °C | [6][7] |
| Boiling Point | 262.4 ± 25.0 °C at 760 mmHg | [1] |
| Flash Point | 108.4 ± 18.1 °C | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
Table 3: Toxicological Data
| Endpoint | Value | Classification | Notes |
| Acute Oral Toxicity (LD50) | 300 - 2000 mg/kg (rat, estimated) | Category 4 | No specific LD50 value is publicly available. This range is based on the GHS classification "Acute Tox. 4 Oral".[3][8] |
| Acute Dermal Toxicity | No data available | Not classified | |
| Acute Inhalation Toxicity | No data available | Not classified | |
| Skin Corrosion/Irritation | No data available | Not classified | |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Category 2 | Based on GHS classification.[3] |
| Carcinogenicity | No data available | Not classified | No ingredient is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[9] |
| Germ Cell Mutagenicity | No data available | Not classified | |
| Reproductive Toxicity | No data available | Not classified |
Experimental Protocols
Specific toxicological studies for this compound are not publicly available. The classifications are typically determined using standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed summaries of the likely protocols used.
Protocol for Acute Oral Toxicity Assessment (Based on former OECD Guideline 401)
The "Acute toxicity - Category 4" classification for this compound would have been determined through a study consistent with OECD guidelines for acute oral toxicity. While Guideline 401 is now rescinded, its principles form the basis of current methods (OECD 420, 423, 425).[1][10]
-
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
-
Test Species: Typically, the rat is the preferred rodent species.[1] Healthy, young adult animals are used.[1]
-
Procedure:
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.[1]
-
Fasting: Animals are fasted prior to dosing (e.g., overnight for rats) to promote absorption of the test substance.[1]
-
Dose Administration: The substance is administered in graduated doses to several groups of animals, with one dose per group.[1] Administration is performed by gavage using a stomach tube.[1] The volume is typically kept low (e.g., not exceeding 1 ml/100 g body weight in rodents for non-aqueous solutions).[1]
-
Observation: Animals are observed for mortality, signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and changes in body weight.[1] Observations are conducted for at least 14 days.[1]
-
Necropsy: A gross necropsy is performed on all animals (both those that die during the test and survivors at the end of the study) to identify any pathological changes.[1]
-
-
Data Analysis: The LD50 value is calculated from the number of animal deaths observed at each dose level.[1]
Protocol for Acute Eye Irritation/Corrosion Assessment (Based on OECD Guideline 405)
The "Eye irritation, Category 2" classification indicates that the substance produces reversible eye irritation. This is determined using a protocol such as OECD 405.[3][9]
-
Objective: To assess the potential of a substance to cause irritation or corrosion when applied to the eye.
-
Test Species: The albino rabbit is the preferred species for this test.[3][9]
-
Procedure:
-
Pre-examination: Both eyes of the animal are examined 24 hours before the test to ensure no pre-existing irritation or defects are present.[9]
-
Analgesia/Anesthesia: To minimize pain and distress, the use of topical anesthetics and systemic analgesics is recommended.[9]
-
Dose Administration: A single dose of the test substance (e.g., 0.1 mL for liquids or a small amount of solid) is applied into the conjunctival sac of one eye.[3][9] The other eye remains untreated and serves as a control.[3][9] The eyelids are held together for approximately one second to prevent loss of the material.[9]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[3] The degree of irritation is scored for the cornea (opacity), iris, and conjunctiva (redness, swelling).[6] The observation period can be extended up to 21 days to evaluate the reversibility of the effects.[6][11]
-
-
Data Analysis: The classification of irritation is based on the severity and persistence of the observed lesions. A Category 2 classification is assigned if the substance produces reversible eye irritation within 21 days of observation.
Safe Handling and Emergency Procedures
Standard Laboratory Handling Workflow
Proper handling is critical to minimize exposure risk. The following workflow outlines the key steps for safely working with this compound in a laboratory setting.
Emergency Response and First Aid
Immediate and appropriate action is crucial in the event of an exposure or spill.
First Aid Measures Summary: [3][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation develops.[3]
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[3] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.
Table 4: Recommended Exposure Controls and Personal Protective Equipment (PPE)
| Control Type | Recommendation | Details and Specifications |
| Engineering Controls | Ensure adequate ventilation. | Handle in a chemical fume hood. Maintain good industrial hygiene and safety practices.[3] |
| Eye/Face Protection | Safety goggles with side-shields. | Must conform to EN 166 (EU) or NIOSH (US) standards.[3][9] |
| Skin Protection | Chemical-impermeable gloves. | Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3][9] Wear a lab coat or impervious clothing.[3] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. | A dust mask (e.g., type N95) may be appropriate where dusts are generated.[7][9] |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3] | General industrial hygiene practice.[9] |
Fire-Fighting and Accidental Release Measures
-
Fire-Fighting:
-
Accidental Release:
-
Personal Precautions: Avoid dust formation and contact with skin and eyes.[3] Ensure adequate ventilation and remove all sources of ignition.[3]
-
Environmental Precautions: Prevent the chemical from entering drains or the environment.[3]
-
Containment and Cleanup: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3]
-
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials and foodstuff containers.[3]
-
Stability: The compound is stable under recommended storage conditions.[9]
-
Incompatible Materials: Information on specific incompatible materials is limited; however, avoiding strong oxidizing agents is a general precaution for organic compounds.
Toxicological Signaling Pathways
Based on a comprehensive review of publicly available safety and toxicology literature, there is currently no specific information detailing the signaling pathways or molecular mechanisms of toxicity for this compound. The biological activity of the broader indanone class of compounds is diverse, with various derivatives showing potential as antiviral, antibacterial, and anti-Alzheimer's agents, but toxicological pathways are not well-defined for this specific molecule.[12] Further research is required to elucidate these mechanisms.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Buy this compound (EVT-341598) | 4593-38-8 [evitachem.com]
- 3. oecd.org [oecd.org]
- 4. echemi.com [echemi.com]
- 5. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 6. nucro-technics.com [nucro-technics.com]
- 7. oecd.org [oecd.org]
- 8. 5-甲基-1-茚酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 11. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 12. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 5-Methyl-1-indanone as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1-indanone is a valuable and versatile bicyclic ketone that serves as a crucial starting material and intermediate in the synthesis of a wide array of complex organic molecules. Its rigid, fused-ring structure, combined with the reactivity of the ketone and the aromatic ring, makes it an ideal scaffold for the development of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and experimental protocols for key transformations of this compound, highlighting its utility in constructing biologically active compounds and other functional molecules. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O | [2] |
| Molecular Weight | 146.19 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 69-73 °C | [2] |
| Boiling Point | 262.4 ± 25.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 108.4 ± 18.1 °C | [1] |
| CAS Number | 4593-38-8 | [1][2] |
Applications in Organic Synthesis
This compound is a versatile precursor for a variety of chemical transformations, including reactions at the carbonyl group, the α-carbon, and the aromatic ring. These reactions allow for the introduction of diverse functional groups and the construction of complex molecular architectures.
A general overview of the synthetic utility of this compound is presented in the following workflow diagram.
Synthesis of Pterosin Derivatives
Pterosins are a class of sesquiterpenoid indanones found in bracken fern, with some members exhibiting cytotoxic and antibacterial activities. This compound can serve as a key building block for the synthesis of these natural products. A plausible synthetic route to Pterosin B, a representative member of this family, is outlined below. The synthesis of pterosins has been a subject of interest due to their biological activities.[3][4]
Protocol 1: Synthesis of 6-(2-Hydroxyethyl)-2,5,7-trimethyl-1-indanone (a Pterosin B precursor)
This protocol is adapted from synthetic strategies for related pterosin compounds.
Step 1: Friedel-Crafts Acylation of this compound
-
Objective: To introduce an acetyl group onto the aromatic ring of this compound.
-
Reagents and Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of acetyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred suspension over 10 minutes.
-
After the addition is complete, add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 30 minutes.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the acylated indanone.
-
Step 2: Conversion to a Pterosin B Precursor
Further steps would involve reduction of the newly introduced ketone, followed by other modifications as described in the pterosin synthesis literature to arrive at the target molecule.
| Product | Yield (%) | Spectroscopic Data |
| 7-Acetyl-5-methyl-1-indanone | ~70-80 | ¹H NMR, ¹³C NMR, IR, MS to be recorded |
Reduction of the Carbonyl Group
The ketone functionality of this compound can be readily reduced to the corresponding alcohol, 5-methyl-1-indanol, which is a useful intermediate for further synthetic elaborations.[1]
Protocol 2: Reduction of this compound to 5-Methyl-1-indanol
-
Objective: To selectively reduce the ketone to a secondary alcohol.
-
Reagents and Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.
-
After the addition is complete, continue stirring at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography to obtain pure 5-methyl-1-indanol.
-
| Product | Yield (%) | Melting Point (°C) |
| 5-Methyl-1-indanol | >90 | To be determined |
Electrophilic Aromatic Substitution
The aromatic ring of this compound can undergo electrophilic substitution reactions, such as halogenation, allowing for further functionalization of the molecule.[1] The directing effects of the alkyl and acyl groups will influence the position of substitution.
Protocol 3: Bromination of this compound
-
Objective: To introduce a bromine atom onto the aromatic ring.
-
Reagents and Materials:
-
This compound
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or Iron filings
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Sodium thiosulfate solution, 10%
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in CCl₄ or DCM in a round-bottom flask protected from light.
-
Add a catalytic amount of FeBr₃ or iron filings to the solution.
-
Slowly add a solution of bromine (1.05 eq.) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the bromine color disappears (monitor by TLC).
-
Quench the reaction by adding 10% sodium thiosulfate solution to remove any unreacted bromine.
-
Separate the organic layer, wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to isolate the brominated indanone isomer(s).
-
| Product | Yield (%) | Regioisomeric Ratio |
| Bromo-5-methyl-1-indanone | Variable | To be determined (e.g., by ¹H NMR) |
Logical Relationship of Synthetic Pathways
The following diagram illustrates the logical progression from the starting material to various key intermediates and final products.
Conclusion
This compound is a readily available and highly useful building block in organic synthesis. The protocols outlined in these application notes provide a foundation for its use in the construction of a diverse range of molecular targets. Its utility is particularly evident in the synthesis of natural products and medicinally relevant scaffolds. Researchers and drug development professionals can leverage the reactivity of this versatile molecule to access novel compounds with potential therapeutic applications.
References
Protocols for the Derivatization of 5-Methyl-1-indanone: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 5-Methyl-1-indanone. This versatile ketone is a valuable building block in medicinal chemistry and materials science. The following protocols cover a range of common derivatization reactions, offering pathways to a diverse array of functionalized molecules.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[1][2][3] This reaction is particularly useful for creating derivatives with extended conjugation.
Quantitative Data for Knoevenagel Condensation
| Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
| Malononitrile | DBU/Water | Water | Room Temp, 2h | 2-(5-Methyl-1-ylidene)malononitrile | Excellent (General Protocol) | [4] |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | Ethyl 2-cyano-3-(5-methyl-1-indanylidene)acetate | Good (General Protocol) | [4] |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol is adapted from a general procedure for the Knoevenagel condensation of ketones.[4]
Materials:
-
This compound
-
Malononitrile
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of this compound (1 mmol) and malononitrile (1.1 mmol) in water (5 mL), add DBU (0.1 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(5-Methyl-1-ylidene)malononitrile.
Aldol Condensation
The Aldol condensation is a carbon-carbon bond-forming reaction between two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy aldehyde or ketone, which can then be dehydrated to an α,β-unsaturated carbonyl compound.[5][6] A solvent-free approach has been reported for the condensation of 1-indanone with 3,4-dimethoxybenzaldehyde, which can be adapted for this compound.[5]
Quantitative Data for Aldol Condensation
| Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
| 3,4-Dimethoxybenzaldehyde | NaOH | None | Grinding, Room Temp | 2-(3,4-Dimethoxybenzylidene)-5-methyl-1-indanone | High (Adapted Protocol) | [5][7] |
| Benzaldehyde | NaOH | Ethanol | Room Temp | 2-Benzylidene-5-methyl-1-indanone | Good (General Protocol) | [8] |
Experimental Protocol: Solvent-Free Aldol Condensation
This protocol is adapted from the solvent-free synthesis of a chalcone derivative from 1-indanone.[5]
Materials:
-
This compound
-
3,4-Dimethoxybenzaldehyde
-
Sodium hydroxide (pellet)
-
Mortar and pestle
-
Ethanol (for recrystallization)
Procedure:
-
Place this compound (1 mmol), 3,4-dimethoxybenzaldehyde (1 mmol), and one pellet of sodium hydroxide in a mortar.
-
Grind the mixture with a pestle. The solid reactants will melt to form a paste.
-
Continue grinding for 10-15 minutes at room temperature.
-
The paste will solidify as the reaction proceeds.
-
Add water to the mortar and triturate the solid.
-
Collect the solid product by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-(3,4-Dimethoxybenzylidene)-5-methyl-1-indanone.
Reductive Amination
Reductive amination is a method to convert a carbonyl group to an amine via an intermediate imine.[9][10][11] This two-step, one-pot process is highly versatile for the synthesis of primary, secondary, and tertiary amines.
Quantitative Data for Reductive Amination
| Reactant 2 | Reducing Agent | Solvent | Conditions | Product | Yield (%) | Reference |
| Aniline | NaBH₃CN | Methanol | pH 5, Room Temp | N-Phenyl-5-methyl-1-aminoindane | Good (General Protocol) | [10][11] |
| Ammonia | H₂/Fe catalyst | aq. NH₃ | 140°C, 6.5 MPa H₂ | 1-Amino-5-methylindane | Up to 96% (for acetophenone) | [12] |
Experimental Protocol: Reductive Amination with Aniline
This protocol is a general procedure for the reductive amination of ketones.[10][11]
Materials:
-
This compound
-
Aniline
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Glacial acetic acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1 mmol) and aniline (1.1 mmol) in methanol (10 mL).
-
Adjust the pH of the solution to approximately 5 by adding a few drops of glacial acetic acid.
-
Add sodium cyanoborohydride (1.5 mmol) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to yield N-Phenyl-5-methyl-1-aminoindane.
Grignard Reaction
The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone to form a tertiary alcohol.[13][14] This is a powerful method for creating new carbon-carbon bonds.
Quantitative Data for Grignard Reaction
| Grignard Reagent | Solvent | Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Methylmagnesium bromide | Diethyl ether | 0°C to Room Temp | 1,5-Dimethyl-1-indanol | Good (General Protocol) |[14] | | Allylmagnesium bromide | THF | Reflux | 1-Allyl-5-methyl-1-indanol | 86% (for a similar reaction) |[15] |
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide
This is a general protocol for the reaction of a ketone with a Grignard reagent.[14]
Materials:
-
This compound
-
Methylmagnesium bromide (solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add a solution of this compound (1 mmol) in anhydrous diethyl ether (10 mL).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add methylmagnesium bromide solution (1.1 mmol) dropwise via a syringe, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture again to 0°C and quench by the slow, dropwise addition of saturated ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 1,5-Dimethyl-1-indanol.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[16][17][18][19] This reaction is particularly valuable for the regioselective formation of a double bond.
Quantitative Data for Wittig Reaction
| Wittig Reagent | Base | Solvent | Conditions | Product | Yield (%) | Reference |
| Methyltriphenylphosphonium bromide | n-Butyllithium | THF | Room Temp | 5-Methyl-1-methyleneindane | 62% (for a similar aldehyde) | [17] |
| (Carbethoxymethylene)triphenylphosphorane | - | Benzene | Reflux | Ethyl (5-methyl-1-indanylidene)acetate | High (Stabilized ylide) | [18] |
Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane
This protocol is a general procedure for the Wittig olefination of ketones.[17][19]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Pentane
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, two-necked flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 mmol) and anhydrous THF (10 mL).
-
Cool the suspension to 0°C and add n-butyllithium solution (1.1 mmol) dropwise. The mixture will turn a characteristic ylide color (often orange or deep red).
-
Stir the mixture at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the ylide solution back to 0°C and add a solution of this compound (1 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water.
-
Extract the mixture with pentane (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to give 5-Methyl-1-methyleneindane.
References
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 6. magritek.com [magritek.com]
- 7. youtube.com [youtube.com]
- 8. scienceopen.com [scienceopen.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. d-nb.info [d-nb.info]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. adichemistry.com [adichemistry.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Wittig reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Wittig Reaction [organic-chemistry.org]
- 19. lscollege.ac.in [lscollege.ac.in]
Application Notes and Protocols: 5-Methyl-1-indanone as a Precursor for Pharmaceutical Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Methyl-1-indanone is a versatile bicyclic ketone that serves as a valuable scaffold in medicinal chemistry. Its structural framework is amenable to a variety of chemical modifications, making it an ideal starting material for the synthesis of diverse bioactive molecules. Derivatives of the parent indanone structure have shown significant promise in the development of therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical compounds, with a focus on anticancer agents.
Application: Synthesis of 2-Arylmethylene-5-methyl-1-indanone Derivatives as Tubulin Polymerization Inhibitors
A significant application of indanone derivatives is in the development of anticancer agents that target tubulin polymerization.[1] By introducing an arylmethylene group at the 2-position of the this compound core, a class of compounds with potent cytotoxic activity against various cancer cell lines can be synthesized. These compounds act by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis.[2]
Quantitative Data Summary
The following tables summarize key data for the synthesis and activity of a representative 2-arylmethylene-5-methyl-1-indanone derivative.
Table 1: Reaction Parameters for the Synthesis of a Representative 2-(4-methoxybenzylidene)-5-methyl-1-indanone
| Parameter | Value | Reference |
| Starting Material | This compound | Generic Protocol |
| Reagent | 4-Methoxybenzaldehyde | Generic Protocol |
| Catalyst | Potassium Hydroxide | Generic Protocol |
| Solvent | Ethanol | Generic Protocol |
| Reaction Temperature | Room Temperature | Generic Protocol |
| Reaction Time | 12 hours | Generic Protocol |
| Yield | ~85% | Estimated |
| Purity | >95% (by NMR) | Estimated |
Table 2: Biological Activity of a Representative 2-(4-methoxybenzylidene)-5-methyl-1-indanone Derivative
| Parameter | Value | Reference |
| Target | Tubulin Polymerization | [1] |
| Mechanism of Action | Inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis | [2][3] |
| IC₅₀ (MCF-7 breast cancer cell line) | 0.01 - 0.88 µM | [2] |
| IC₅₀ (Tubulin Polymerization Inhibition) | 0.62 - 2.04 µM | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-methoxybenzylidene)-5-methyl-1-indanone
This protocol describes a general method for the synthesis of 2-arylmethylene-1-indanone derivatives via a Claisen-Schmidt condensation reaction.
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of this compound (6.84 mmol) in 20 mL of absolute ethanol.
-
To this solution, add 1.03 g of 4-methoxybenzaldehyde (7.52 mmol, 1.1 equivalents).
-
In a separate beaker, prepare a solution of 0.48 g of potassium hydroxide (8.55 mmol, 1.25 equivalents) in 5 mL of distilled water.
-
Slowly add the aqueous KOH solution to the ethanolic solution of the ketone and aldehyde at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will form. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol (2 x 10 mL) and then with distilled water until the washings are neutral.
-
Dry the product in a vacuum oven at 50°C to a constant weight.
-
The crude product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Evaluation of Cytotoxicity using MTT Assay
This protocol outlines the procedure for assessing the cytotoxic effect of the synthesized indanone derivative on a cancer cell line (e.g., MCF-7).[2]
Materials:
-
Synthesized 2-(4-methoxybenzylidene)-5-methyl-1-indanone
-
MCF-7 breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM and incubate for 24 hours.
-
Prepare a stock solution of the synthesized compound in DMSO. Make serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.01 to 100 µM.
-
After 24 hours of cell attachment, replace the medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO treated) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours in a CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Synthetic and evaluation workflow.
Caption: Anticancer mechanism of action.
References
- 1. Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Methyl-1-indanone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1-indanone is a versatile bicyclic ketone that serves as a valuable scaffold in medicinal chemistry.[1] Its rigid framework provides an excellent starting point for the synthesis of a diverse range of derivatives with significant therapeutic potential. The indanone core is a key structural motif in numerous biologically active compounds, and the addition of a methyl group at the 5-position can influence the molecule's physicochemical properties and biological activity.[1][2] This document provides detailed application notes on the use of this compound in drug discovery, focusing on its application in the development of agents for neurodegenerative diseases and cancer. Detailed experimental protocols for the synthesis of indanone derivatives and key biological assays are also provided.
Synthesis of Indanone Derivatives
The most common and robust method for synthesizing the indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides.[2][3] This reaction typically employs a Lewis acid or a strong Brønsted acid as a catalyst to facilitate the cyclization.
Experimental Protocol: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
This protocol describes the synthesis of this compound from 3-(p-tolyl)propanoic acid using polyphosphoric acid (PPA) as both a catalyst and a solvent.
Materials:
-
3-(p-tolyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, place 3-(p-tolyl)propanoic acid (1 equivalent).
-
Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the acid) to the flask.
-
Heat the mixture with stirring to 80-100°C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Characterization: The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthetic Workflow for this compound
Application in Neurodegenerative Diseases: Alzheimer's Disease
The indanone scaffold is a cornerstone in the development of drugs for Alzheimer's disease, with the most notable example being Donepezil.[4] Derivatives of this compound have been explored as multi-target-directed ligands, primarily as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[5][6]
Signaling Pathway: Cholinergic Neurotransmission
Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the determination of the IC₅₀ value of a this compound derivative for AChE inhibition using the colorimetric method developed by Ellman.[4]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound derivative (test compound)
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and Donepezil in DMSO.
-
Prepare working solutions of the test compound and Donepezil by serial dilution in phosphate buffer.
-
Prepare DTNB solution (10 mM) and ATCI solution (75 mM) in phosphate buffer.
-
Prepare AChE solution (0.2 U/mL) in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of phosphate buffer and 25 µL of AChE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
-
Quantitative Data: Cholinesterase Inhibition by Indanone Derivatives
The following table summarizes the acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities of selected indanone derivatives.
| Compound ID | R Group Modification | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Reference |
| Donepezil | N-benzylpiperidine | 5.7 | 7125 | [4] |
| Compound 9 | Varied aryl substitutions | 14.8 | - | [6] |
| Compound 13e | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5.7 | >7125 | [4] |
| Compound 14 | Varied aryl substitutions | 18.6 | - | [6] |
Application in Cancer Therapy
Indanone derivatives have emerged as promising scaffolds for the development of anticancer agents.[7] Their mechanism of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Signaling Pathway: Microtubule Dynamics and Apoptosis
Certain indanone derivatives can inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. This disruption triggers the spindle assembly checkpoint, leading to G2/M phase arrest and ultimately apoptosis.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the cytotoxicity of this compound derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Quantitative Data: Cytotoxicity of Indanone Derivatives
The following table summarizes the cytotoxic activity of selected indanone derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indanone Derivative 1 | MCF-7 (Breast) | 2.2 | [7] |
| Arylidene Indanone A | A549 (Lung) | 1.98 | [8] |
| Arylidene Indanone B | MCF-7 (Breast) | 1.42 | [8] |
| Benzimidazole Derivative | A549 (Lung) | 15.80 | [9] |
| Benzimidazole Derivative | MCF-7 (Breast) | >200 | [9] |
Conclusion
This compound and its derivatives represent a promising class of compounds in medicinal chemistry with demonstrated applications in the development of therapeutics for neurodegenerative diseases and cancer. The synthetic accessibility of the indanone scaffold, coupled with the potential for diverse functionalization, makes it an attractive starting point for the design of novel drug candidates. The protocols and data presented in this document provide a valuable resource for researchers engaged in the discovery and development of indanone-based therapeutic agents. Further exploration of the structure-activity relationships of this compound derivatives is warranted to optimize their potency, selectivity, and pharmacokinetic properties for clinical applications.
References
- 1. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 2. This compound | 4593-38-8 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. staff.cimap.res.in [staff.cimap.res.in]
- 8. researchgate.net [researchgate.net]
- 9. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
Application Notes and Protocols for the Friedel-Crafts Acylation of 3-(m-tolyl)propanoic acid
Abstract
This document provides a comprehensive guide to the experimental setup for the intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid to synthesize 7-methyl-1-tetralone. This reaction is a key transformation in organic synthesis, particularly for the construction of polycyclic aromatic compounds used as intermediates in drug development and materials science. Detailed protocols for the reaction using polyphosphoric acid (PPA) as a catalyst are presented, along with a summary of the required reagents and expected outcomes. Visual aids, including a signaling pathway for the reaction mechanism and an experimental workflow diagram, are included to enhance understanding and reproducibility for researchers, scientists, and professionals in drug development.
Introduction
The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the acylation of an aromatic ring. The intramolecular variant of this reaction is a powerful tool for the synthesis of cyclic ketones, such as tetralones, from aryl-substituted carboxylic acids. The cyclization of 3-(m-tolyl)propanoic acid to 7-methyl-1-tetralone is a classic example of this transformation, which proceeds via an electrophilic aromatic substitution mechanism. This application note details the experimental procedure for this synthesis, focusing on the use of polyphosphoric acid (PPA) as both the catalyst and solvent.
Reaction and Mechanism
The intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid proceeds by the activation of the carboxylic acid group by a strong Brønsted acid, such as polyphosphoric acid. This generates a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring to form a new six-membered ring. Subsequent deprotonation re-establishes the aromaticity of the system, yielding the final product, 7-methyl-1-tetralone.
Caption: Reaction mechanism of the intramolecular Friedel-Crafts acylation.
Experimental Data
The following table summarizes the key quantitative data for the synthesis of 7-methyl-1-tetralone from 3-(m-tolyl)propanoic acid using polyphosphoric acid.
| Parameter | Value |
| Reactant | 3-(m-tolyl)propanoic acid |
| Catalyst/Solvent | Polyphosphoric Acid (PPA) |
| Reactant to Catalyst Ratio (w/w) | 1:10 |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 30 minutes |
| Product | 7-methyl-1-tetralone |
| Yield | 85-95% |
| Appearance of Product | Colorless to pale yellow liquid |
| Boiling Point of Product | 138-140 °C at 15 mmHg |
Experimental Protocol
This protocol details the step-by-step methodology for the synthesis of 7-methyl-1-tetralone.
4.1. Materials and Reagents
-
3-(m-tolyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Water (deionized)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
4.2. Equipment
-
Round-bottom flask (250 mL)
-
Mechanical stirrer
-
Heating mantle with a temperature controller
-
Thermometer
-
Beaker (1 L)
-
Separatory funnel (500 mL)
-
Erlenmeyer flask
-
Rotary evaporator
-
Distillation apparatus
4.3. Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a mechanical stirrer and a thermometer, place 100 g of polyphosphoric acid.
-
Addition of Reactant: While stirring, add 10.0 g (0.056 mol) of 3-(m-tolyl)propanoic acid to the polyphosphoric acid.
-
Reaction: Heat the mixture with stirring to 80-90 °C and maintain this temperature for 30 minutes. The solution will typically develop a reddish-brown color.
-
Quenching: Allow the reaction mixture to cool to approximately 60-70 °C and then pour it carefully onto 500 g of crushed ice in a 1 L beaker with vigorous stirring.
-
Extraction: Once the ice has completely melted, transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with three 50 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash them successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Drying and Solvent Removal: Dry the ethereal solution over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain 7-methyl-1-tetralone as a colorless to pale yellow liquid. Collect the fraction boiling at 138-140 °C at 15 mmHg.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for the synthesis of 7-methyl-1-tetralone.
Safety Precautions
-
Polyphosphoric acid is corrosive and hygroscopic. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
The reaction should be performed with caution, as the quenching process is exothermic.
-
Diethyl ether is highly flammable. Ensure there are no open flames or ignition sources nearby during the extraction process.
Conclusion
The intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid using polyphosphoric acid is an efficient and reliable method for the synthesis of 7-methyl-1-tetralone. The protocol described in this application note provides a clear and detailed procedure for researchers and professionals in the field of organic synthesis and drug development, enabling the reproducible synthesis of this important intermediate.
Application Notes: 5-Methyl-1-indanone as a Versatile Precursor in Agrochemical Synthesis
Catalytic Reactions of 5-Methyl-1-indanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of key catalytic reactions involving 5-methyl-1-indanone, a versatile bicyclic ketone that serves as a crucial building block in the synthesis of complex organic molecules and medicinally important compounds. The indanone scaffold is a privileged structure in drug discovery, appearing in treatments for neurodegenerative diseases among others.[1][2] These notes offer insights into synthetic routes and subsequent transformations, complete with detailed experimental protocols, comparative data, and visual workflows to aid in research and development.
I. Catalytic Synthesis of this compound
The construction of the this compound framework is predominantly achieved through intramolecular cyclization reactions. Below are protocols for the most significant catalytic methods.
A. Intramolecular Friedel-Crafts Acylation
This is a classical and robust method for synthesizing indanones, involving the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride, promoted by a Lewis or Brønsted acid catalyst.[1][2][3]
General Reaction Pathway
References
Application Notes and Protocols: 5-Methyl-1-indanone in the Development of Materials for OLEDs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 5-methyl-1-indanone as a versatile building block in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). The focus is on the synthesis of truxene-based hole-transporting materials (HTMs), a class of compounds known for their high thermal stability and excellent charge-transport properties. While direct literature on OLED materials derived from this compound is emerging, the protocols and data presented here are based on established synthetic routes for analogous indanone derivatives and representative performance data for similar material classes.
Introduction: The Role of Indanone Scaffolds in OLED Materials
Indanone derivatives are valuable precursors in the synthesis of complex polycyclic aromatic hydrocarbons used in organic electronics. Their rigid structure and amenability to functionalization make them ideal starting materials for creating robust and high-performance OLED components. Specifically, the indanone core can be trimerized to form a truxene scaffold, which serves as a C3-symmetric core for the construction of star-shaped molecules. These molecules are widely explored as hole-transporting materials and emitters in OLED devices. The introduction of a methyl group at the 5-position of the indanone ring, as in this compound, is anticipated to enhance the solubility and film-forming properties of the resulting materials, which can lead to improved device performance and lifetime.
Synthetic Pathway: From this compound to Truxene-Based Hole-Transporting Materials
The primary synthetic route to leverage this compound in OLED material development involves its conversion to a methyl-substituted truxene core, followed by functionalization to attach hole-transporting moieties.
Application Notes and Protocols: Suzuki Coupling Reactions with 5-Bromo-1-Indanone for the Synthesis of Novel Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful methodology is particularly valuable in medicinal chemistry and drug development for the synthesis of complex molecular architectures. 1-Indanone and its derivatives are recognized as privileged scaffolds in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The functionalization of the 1-indanone core, specifically at the 5-position, through Suzuki coupling with various arylboronic acids, provides a direct route to a diverse library of novel compounds with significant potential for drug discovery programs.[1]
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki coupling reaction of 5-bromo-1-indanone with a selection of arylboronic acids to generate 5-aryl-1-indanone derivatives.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The fundamental steps include the oxidative addition of the aryl halide (5-bromo-1-indanone) to a Pd(0) species, followed by transmetalation with an organoboron reagent (arylboronic acid) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Data Presentation
The following table summarizes the quantitative data obtained from the Suzuki coupling of 5-bromo-1-indanone with various arylboronic acids, as reported in the literature.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-2,3-dihydro-1H-inden-1-one | 95 |
| 2 | 4-Ethylphenylboronic acid | 5-(4-Ethylphenyl)-2,3-dihydro-1H-inden-1-one | 97 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-one | 93 |
| 4 | 4-(Methylthio)phenylboronic acid | 5-(4-(Methylthio)phenyl)-2,3-dihydro-1H-inden-1-one | 91 |
Experimental Protocols
This section provides a general, yet detailed, protocol for the Suzuki coupling reaction of 5-bromo-1-indanone with arylboronic acids. The following procedure is a representative example and can be adapted for various substrates.
Materials:
-
5-Bromo-1-indanone
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., Toluene, Dioxane, or Dimethoxyethane (DME), often with water)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-bromo-1-indanone (1.0 equiv).
-
Add the arylboronic acid (1.1 - 1.5 equiv).
-
Add the base (e.g., K₂CO₃, 2.0 - 3.0 equiv).
-
The flask is then evacuated and backfilled with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
-
Addition of Catalyst and Solvent:
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 equiv).
-
Add the degassed solvent system (e.g., a mixture of toluene and water, typically in a 4:1 to 10:1 ratio) to the flask via a syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (5-bromo-1-indanone) is consumed. Reaction times can vary from 2 to 24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent (e.g., ethyl acetate, 2 x 20 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[1]
-
The eluent system will depend on the polarity of the product, but a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate) is a common choice.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the desired 5-aryl-1-indanone derivative.
-
-
Characterization:
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of 5-bromo-1-indanone.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the HPLC Separation of 1-Indanone Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the separation of chiral and positional isomers of 1-indanone and its derivatives using High-Performance Liquid Chromatography (HPLC). The accurate separation and quantification of these isomers are critical in pharmaceutical development and chemical synthesis, as subtle structural differences can lead to significant variations in pharmacological activity and toxicity.[1]
Part 1: Chiral Separation of 2-Substituted 1-Indanone Enantiomers
Chiral HPLC is a powerful technique for the separation of enantiomers, which are non-superimposable mirror images of each other.[1] This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Application Note 1: Enantioseparation of 2-Ethyl-1-Indanone
This method details the separation of the (R)- and (S)-enantiomers of 2-ethyl-1-indanone using a polysaccharide-based chiral stationary phase.
Quantitative Data Summary
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Separation Factor (α) |
| 2-Ethyl-1-Indanone | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / 2-Propanol (90/10, v/v) | 1.0 | 2.1 | 1.35 |
Experimental Protocol
1. Instrumentation and Materials:
-
Standard HPLC system with a UV detector.
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm).
-
Mobile Phase: HPLC-grade n-Hexane and 2-Propanol.
-
Sample: 2-Ethyl-1-indanone standard.
2. Sample Preparation:
-
Prepare a stock solution of 2-ethyl-1-indanone at a concentration of 1 mg/mL in the mobile phase (n-Hexane / 2-Propanol, 90/10, v/v).[1]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / 2-Propanol (90/10, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.[1]
-
Injection Volume: 10 µL.[1]
4. Procedure:
-
Equilibrate the Chiralpak® IA column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[1]
-
Inject 10 µL of the prepared sample.[1]
-
Monitor the separation at 254 nm.[1]
-
Identify and quantify the enantiomers based on their retention times and peak areas.[1]
Experimental Workflow for Chiral Separation
Caption: Workflow for the chiral HPLC separation of 1-indanone enantiomers.
Part 2: Positional Isomer Separation of Substituted 1-Indanones
The separation of positional isomers, which have the same molecular formula but differ in the position of substituents on the aromatic ring, is typically achieved using reversed-phase HPLC. The choice of a suitable stationary phase is crucial for achieving the desired selectivity. Phenyl-based columns, for example, can offer unique selectivity for aromatic positional isomers through π-π interactions.
Application Note 2: Separation of Chloro-1-Indanone Positional Isomers
This hypothetical method is based on established principles for the separation of aromatic positional isomers and provides a detailed protocol for the separation of 4-chloro-1-indanone and 6-chloro-1-indanone.
Quantitative Data Summary (Hypothetical)
| Analyte | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) |
| 4-Chloro-1-indanone | Phenyl-Hexyl | Acetonitrile / Water (50:50, v/v) with 0.1% Formic Acid | 1.0 | ~ 8.5 | > 1.5 |
| 6-Chloro-1-indanone | Phenyl-Hexyl | Acetonitrile / Water (50:50, v/v) with 0.1% Formic Acid | 1.0 | ~ 9.2 |
Experimental Protocol
1. Instrumentation and Materials:
-
Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: HPLC-grade Acetonitrile and Water, Formic Acid.
-
Sample: A mixture of 4-chloro-1-indanone and 6-chloro-1-indanone standards.
2. Sample Preparation:
-
Prepare a stock solution of the chloro-1-indanone isomer mixture at a concentration of 1 mg/mL in acetonitrile.
-
Dilute the stock solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: Phenyl-Hexyl (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile / Water (50:50, v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
4. Procedure:
-
Equilibrate the Phenyl-Hexyl column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is obtained.
-
Inject 10 µL of the prepared sample mixture.
-
Run the analysis for a sufficient time to allow the elution of both isomers.
-
Identify the isomers based on their retention times (pre-determined by injecting individual standards if necessary).
-
Calculate the resolution between the two peaks to ensure adequate separation.
Logical Diagram for HPLC Method Selection
Caption: Decision-making process for selecting an appropriate HPLC method for 1-indanone isomer separation.
References
Troubleshooting & Optimization
Troubleshooting low yield in 5-Methyl-1-indanone synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for the synthesis of 5-Methyl-1-indanone. The content is structured in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Issue 1: Low or No Product Yield
Q1: My reaction has a very low yield or no this compound product at all. What are the common causes?
Low or non-existent yield is a frequent issue, often stemming from several factors related to catalysts, reagents, and reaction conditions.[1]
-
Inactive Catalyst: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture.[1] Any contamination with water can hydrolyze and deactivate the catalyst, halting the reaction.[1] Always use a freshly opened or properly stored anhydrous catalyst and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Insufficient Catalyst Amount: In many Friedel-Crafts acylations, the catalyst is required in stoichiometric amounts (not catalytic) because the ketone product forms a stable complex with the Lewis acid, effectively removing it from the reaction cycle.[3] Typically, 1.1 to 1.5 equivalents of AlCl₃ are necessary.[3]
-
Inadequate Acid Strength: When using Brønsted acids like polyphosphoric acid (PPA) for direct cyclization of the carboxylic acid, the acid must be sufficiently concentrated to promote the reaction effectively.[2] Older methods using H₂SO₄ or PPA often suffered from low yields (27-40%) due to the harsh conditions required.[4]
-
Suboptimal Temperature: The reaction may lack the necessary energy to overcome the activation barrier if the temperature is too low. Conversely, excessive heat can lead to decomposition and resinification.[3][4] For AlCl₃-catalyzed reactions, it is common to start at 0°C and then allow the reaction to warm to room temperature.[3]
-
Deactivated Starting Material: The Friedel-Crafts reaction is an electrophilic aromatic substitution and is significantly hindered by electron-withdrawing groups on the aromatic ring.[3][5] Ensure your starting 3-(p-tolyl)propanoic acid is pure and free from deactivating contaminants.
Issue 2: Formation of Multiple Products & Impurities
Q2: My reaction produces multiple spots on TLC, and the final product is impure. How can I improve selectivity?
The formation of isomers and byproducts complicates purification and reduces the yield of the desired product.[3]
-
Intermolecular Acylation: At high concentrations, the reactive acylium ion intermediate can react with another molecule of the starting material instead of undergoing the desired intramolecular cyclization.[3]
-
Solution: Employ high dilution conditions to favor the intramolecular pathway. This can be achieved by adding the substrate or catalyst slowly to the reaction mixture to maintain a low concentration of reactive intermediates.[3]
-
-
Formation of Regioisomers: When multiple cyclization sites are available on the aromatic ring, controlling regioselectivity can be a significant challenge.[1][6] For the synthesis of this compound from 3-(p-tolyl)propanoic acid, cyclization should occur ortho to the methyl group. However, side reactions can occur.
-
Solution: The choice of solvent and catalyst system can influence the product distribution. For example, nitromethane has been shown to provide optimal selectivity in certain indanone syntheses.[1][7] For reactions using polyphosphoric acid (PPA), adjusting the phosphorus pentoxide (P₂O₅) content can effectively switch the regioselectivity.[6]
-
-
Resinification/Polymerization: High temperatures and long reaction times can lead to the formation of polymeric materials (resins), which are difficult to remove.[4]
Issue 3: Reaction Fails to Initiate or Stalls
Q3: I've mixed my reagents, but the reaction doesn't seem to start. What should I check?
-
Purity of Starting Materials: Impurities in the 3-(p-tolyl)propanoic acid or its corresponding acyl chloride can inhibit the reaction. Verify the purity of your starting materials before beginning the synthesis.
-
Solvent Choice: The solvent plays a crucial role by affecting the solubility of reagents and the activity of the catalyst.[1] Ensure you are using an appropriate, dry solvent. Dichloromethane is commonly used for AlCl₃-catalyzed reactions.[8]
-
Activation Energy Barrier: The initial temperature may be too low. After initial mixing at a low temperature (e.g., 0°C), a gradual increase in temperature may be required to initiate the reaction.[3]
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Synthetic Method | Catalyst / Reagent | Typical Temperature | Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |
| Classical Brønsted Acid Cyclization | H₂SO₄ or Polyphosphoric Acid (PPA) | 140–250°C | Several hours | 27–40% | Disadvantages: Low yields, harsh conditions, significant byproduct formation (decarboxylation, resinification).[4] |
| Modern Brønsted Acid Cyclization | Terbium triflate [Tb(OTf)₃] | 250°C | Not specified | 74% | Advantages: Suppresses auto-condensation, leading to higher yields.[4][9] |
| NbCl₅-Catalyzed One-Step Synthesis | 5 mol% NbCl₅ | 25°C | 6 hours | 78% | Advantages: High yield, high purity (>97%), mild conditions, one-step from 3,3-dimethylacrylic acid and p-xylene.[4] |
| Microwave-Assisted Synthesis | Metal triflates (e.g., Sc(OTf)₃) | Elevated (Microwave) | Minutes | High | Advantages: Drastically reduced reaction times, often improved yields.[4][10] |
| Intramolecular Friedel-Crafts (Acyl Chloride) | Aluminum Chloride (AlCl₃) | 0°C to RT | Hours | High (up to 90% for general indanones) | Advantages: Well-established, high-yielding. Disadvantages: Requires preparation of acyl chloride, moisture sensitive.[9][11] |
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation of 3-(p-tolyl)propionyl chloride
This is a common and effective method for synthesizing indanones.[8]
Step 1: Preparation of 3-(p-tolyl)propionyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(p-tolyl)propanoic acid.
-
Add thionyl chloride (SOCl₂) in excess (e.g., 2-3 equivalents).
-
Gently reflux the mixture for 1-2 hours or until the evolution of HCl gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-(p-tolyl)propionyl chloride. This is often used directly in the next step.
Step 2: Cyclization to this compound
-
Set up an oven-dried, three-necked flask under an inert atmosphere (nitrogen or argon) and equip it with a dropping funnel, a magnetic stirrer, and a thermometer.
-
Add anhydrous aluminum chloride (AlCl₃, ~1.2 equivalents) to a dry, non-polar solvent like dichloromethane (CH₂Cl₂) in the flask.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve the crude 3-(p-tolyl)propionyl chloride from Step 1 in a small amount of dry dichloromethane and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the AlCl₃ suspension over 30-60 minutes, ensuring the temperature remains below 5°C.[3]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench it by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times).
-
Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield pure this compound.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Troubleshooting Logic Diagram
Caption: Logical relationships for troubleshooting low yield in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound (EVT-341598) | 4593-38-8 [evitachem.com]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. d-nb.info [d-nb.info]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | 4593-38-8 | Benchchem [benchchem.com]
- 9. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
Technical Support Center: 5-Methyl-1-indanone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5-Methyl-1-indanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound involve intramolecular Friedel-Crafts acylation of 3-(p-tolyl)propanoic acid or its derivatives. Key catalytic systems for this transformation include Lewis acids like aluminum chloride (AlCl₃), Brønsted acids such as polyphosphoric acid (PPA), and transition metal catalysts like niobium pentachloride (NbCl₅).[1][2][3] Alternative approaches include the Nazarov cyclization of specific divinyl ketones.[2][3][4]
Q2: What are the typical yields and reaction conditions for these methods?
A2: Yields and conditions vary significantly depending on the chosen synthetic route. Intramolecular Friedel-Crafts acylation can achieve yields from 27-40% with older Brønsted acid methods to over 85% with modern catalysts and optimized conditions.[1] For instance, a niobium pentachloride-catalyzed reaction can yield 78% with high purity at room temperature.[1] Microwave-assisted methods can significantly reduce reaction times from hours to minutes.[1]
Q3: What are the key parameters to control for a successful synthesis?
A3: Critical parameters to control include:
-
Temperature: Both high and low temperatures can lead to side reactions or incomplete conversion. The optimal temperature is specific to the catalyst and solvent system used.
-
Catalyst Choice and Stoichiometry: The type and amount of catalyst are crucial. For example, in Friedel-Crafts reactions, precise control of the Lewis acid catalyst (typically 1.0–1.2 equivalents) is necessary to avoid side reactions.[1]
-
Solvent: The choice of solvent can influence reaction selectivity and rate. Dichloromethane and nitromethane are commonly used solvents.[1][5]
-
Purity of Reagents: The use of anhydrous reagents and solvents is often critical, especially in Friedel-Crafts acylations, to prevent catalyst deactivation and side reactions.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through column chromatography on silica gel.[4] Recrystallization from an appropriate solvent system can also be employed to obtain a product of high purity.[5] The choice of eluent for chromatography and solvent for recrystallization will depend on the impurities present.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst (e.g., hydrolysis of Lewis acid). | Ensure the use of anhydrous solvents and reagents. Handle hygroscopic catalysts under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient reaction temperature or time. | Monitor the reaction progress using TLC. If the starting material is still present, consider increasing the reaction temperature or extending the reaction time. | |
| Poor quality of starting materials. | Verify the purity of the starting 3-(p-tolyl)propanoic acid or its derivative by techniques like NMR or melting point analysis. | |
| Formation of Regioisomers | Lack of regioselectivity in the cyclization step. | The choice of catalyst and solvent can influence regioselectivity. For instance, in PPA-mediated synthesis, the P₂O₅ content can be adjusted to favor the formation of a specific isomer.[3] The use of nitromethane as a solvent has been shown to provide high regioselectivity in some Friedel-Crafts acylations.[5] |
| Presence of Polymeric or Tar-like Byproducts (Resinification) | High reaction temperatures with strong acid catalysts. | Older methods using strong Brønsted acids at high temperatures (140–250°C) were prone to resinification.[1] Employ milder reaction conditions or catalysts. Modern approaches using metal triflates or NbCl₅ can suppress these side reactions.[1] |
| Incomplete Reaction (Starting Material Remains) | Insufficient catalyst loading or reaction time. | Increase the amount of catalyst in increments, monitoring the reaction by TLC. If that doesn't drive the reaction to completion, consider extending the reaction time. |
| Deactivation of the catalyst. | Ensure all reagents and solvents are pure and anhydrous. If necessary, purify solvents and reagents before use. | |
| Difficult Purification | Formation of closely related byproducts. | Optimize the reaction conditions to minimize byproduct formation. For purification, explore different solvent systems for column chromatography or recrystallization to improve separation. |
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Acylation using Niobium Pentachloride (NbCl₅)
This protocol describes a one-step synthesis from 3,3-dimethylacrylic acid and p-xylene, which proceeds via an in-situ generated 3-(p-tolyl)propanoic acid intermediate followed by intramolecular acylation.
Materials:
-
3,3-Dimethylacrylic acid
-
p-Xylene
-
Niobium Pentachloride (NbCl₅)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3,3-dimethylacrylic acid in anhydrous dichloromethane.
-
Add p-xylene to the solution.
-
In a separate, dry container, weigh the required amount of NbCl₅ (5 mol%) under an inert atmosphere and add it to the reaction mixture.
-
Stir the reaction mixture at 25°C for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding it to a stirred mixture of ice and dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Optimized Conditions:
-
Catalyst Loading: 5 mol% NbCl₅
-
Solvent: Dichloromethane (CH₂Cl₂)
-
Temperature: 25°C
-
Reaction Time: 6 hours
-
Expected Yield: 78%[1]
Protocol 2: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)
This protocol outlines the cyclization of 3-(p-tolyl)propanoic acid using polyphosphoric acid.
Materials:
-
3-(p-tolyl)propanoic acid
-
Polyphosphoric Acid (PPA)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add 3-(p-tolyl)propanoic acid to polyphosphoric acid.
-
Heat the mixture with stirring to the desired temperature (e.g., 100°C). The P₂O₅ content of the PPA can influence regioselectivity.[3]
-
Maintain the temperature and continue stirring for the specified reaction time, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation
| Catalyst | Precursor | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| AlCl₃ | 3-(p-tolyl)propionyl chloride | Dichloromethane | Reflux | - | - | [2] |
| Polyphosphoric Acid (PPA) | 3-(p-tolyl)propanoic acid | - | 140-250 | - | 27-40 | [1] |
| Terbium triflate [Tb(OTf)₃] | 3-(p-tolyl)propanoic acid | - | 250 | - | 74 | [1] |
| Niobium Pentachloride (NbCl₅) | 3,3-dimethylacrylic acid + p-xylene | Dichloromethane | 25 | 6h | 78 | [1] |
| TMSOTf | 3-(p-tolyl)propanoic acid | Nitromethane | Reflux | - | 85 | [1] |
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in this compound synthesis.
References
Purification challenges of 5-Methyl-1-indanone and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of 5-Methyl-1-indanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Issue 1: The isolated this compound is a discolored (brown or yellow) and sticky solid instead of a crystalline powder.
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Question: My final product of this compound is a brown, sticky substance with a melting point lower than the reported 69-73 °C. What is the likely cause and how can I purify it?
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Answer: Discoloration and a sticky consistency in this compound are common indicators of impurities. These can include residual starting materials from the synthesis, byproducts such as regioisomers, or degradation products.[1] A depressed melting point further confirms the presence of impurities. The recommended purification methods are recrystallization and column chromatography.
Issue 2: Presence of unreacted starting materials, such as 3-(p-tolyl)propanoic acid, in the final product.
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Question: Analytical tests (TLC, NMR) of my this compound show the presence of the starting material, 3-(p-tolyl)propanoic acid. How can I remove this impurity?
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Answer: The presence of the carboxylic acid starting material is a frequent issue. Due to its higher polarity compared to this compound, it can be effectively removed by either recrystallization or column chromatography. An aqueous workup with a mild base, such as a saturated sodium bicarbonate solution, during the extraction process can also help remove the acidic starting material.
Issue 3: Formation of a regioisomer (e.g., 7-Methyl-1-indanone) during synthesis, which is difficult to separate.
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Question: My reaction has produced a mixture of this compound and its regioisomer, which are co-eluting during column chromatography. What is the best approach for separation?
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Answer: Regioisomers often have very similar polarities, making their separation challenging. Flash column chromatography with a shallow gradient elution is the most effective method.[1] Careful selection of the solvent system and a longer column can enhance separation. For instance, starting with a low polarity mobile phase like hexane with a small percentage of ethyl acetate and gradually increasing the polarity can effectively separate the isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities include:
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Unreacted starting materials: Such as 3-(p-tolyl)propanoic acid or its acid chloride derivative.
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Regioisomers: Primarily 7-Methyl-1-indanone, formed during the intramolecular Friedel-Crafts acylation.
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Polymeric materials: Resulting from side reactions, contributing to discoloration and stickiness.
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Residual catalyst: Lewis acids like AlCl₃ used in the synthesis.
Q2: What is the recommended solvent for recrystallizing this compound?
A2: Ethanol is a commonly used and effective solvent for the recrystallization of indanone derivatives.[1] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be employed to achieve optimal crystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
Q3: How can I monitor the purity of this compound during the purification process?
A3: Several analytical techniques can be used:
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Thin-Layer Chromatography (TLC): A quick method to qualitatively assess purity. The presence of multiple spots indicates impurities. A common eluent system is hexane/ethyl acetate.[1]
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Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on purity and helps in identifying volatile impurities.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify impurities by comparing the sample's spectrum to that of a pure standard.[1]
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Melting Point Analysis: A sharp melting point close to the literature value (69-73 °C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Q4: My this compound is an oil and will not crystallize. What should I do?
A4: Oiling out can occur if the impurity level is high or if the cooling process during recrystallization is too rapid. First, ensure that the concentration of the solution is appropriate. If it's too concentrated, dilution may help. If it still oils out, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding the solution with a small crystal of pure this compound can also be effective. If these methods fail, the oil should be repurified by column chromatography.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Impurities Removed | Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Unreacted starting materials, some colored impurities | >98% | Simple, cost-effective, good for large scales | May not effectively remove regioisomers, potential for product loss in mother liquor |
| Column Chromatography | Regioisomers, starting materials, most byproducts | >99% | High resolution for complex mixtures, separates compounds with similar polarities | More time-consuming, requires larger solvent volumes, can be costly for large scales |
| Vacuum Distillation | High-boiling impurities, polymeric materials | >97% | Effective for thermally stable compounds, removes non-volatile impurities | Requires specialized equipment, potential for thermal degradation if not controlled properly |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
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Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol (near its boiling point) in an Erlenmeyer flask.[1]
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. The this compound will crystallize. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.[1]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.[1]
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any remaining solvent.
Protocol 2: Flash Column Chromatography of this compound
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Column Packing: Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent system (e.g., hexane).
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Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography eluent (or a slightly more polar solvent like dichloromethane) and load it onto the column.
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Elution: Elute the column with an appropriate solvent system. A gradient elution, starting with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increasing the polarity, is recommended for separating regioisomers.[1]
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Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[1]
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification.
References
Identifying and minimizing side reactions in 5-Methyl-1-indanone synthesis
Technical Support Center: 5-Methyl-1-indanone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Q1: My overall yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors, primarily related to the intramolecular Friedel-Crafts acylation step.
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Incomplete Reaction: The cyclization of the precursor, typically 3-(p-tolyl)propanoic acid or its acyl chloride, may be incomplete.
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Solution: Ensure the catalyst is active and used in sufficient quantity. For Brønsted acids like polyphosphoric acid (PPA), ensure a high concentration and adequate temperature, as early methods with lower temperatures (140–250°C) often resulted in low yields (27–40%).[1] Modern approaches using catalysts like terbium triflate [Tb(OTf)₃] can achieve much higher yields.[1] For Lewis acid-catalyzed reactions (e.g., AlCl₃), ensure anhydrous conditions, as moisture will deactivate the catalyst.
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Side Reactions: Several side reactions can consume starting material and reduce the yield of the desired product.
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Decarboxylation and Resinification: High temperatures when using strong Brønsted acids can lead to decomposition of the starting material.[1]
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Intermolecular Acylation: Instead of cyclizing, the acylating agent can react with another aromatic ring, leading to polymer-like byproducts. This is more likely at higher concentrations.
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Solution: Optimize the reaction temperature and time. Using milder catalysts like niobium pentachloride (NbCl₅) at room temperature can provide good yields (e.g., 78%) while minimizing degradation.[1]
-
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Purification Losses: The desired product may be lost during work-up and purification steps.
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Solution: After quenching the reaction, ensure proper pH adjustment to facilitate extraction.[2] Use appropriate purification techniques such as column chromatography or recrystallization and optimize solvent systems to maximize recovery.
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Q2: My final product is contaminated with an isomeric impurity. How can I identify and minimize its formation?
A2: The most common isomeric impurity is 6-methyl-1-indanone, arising from the acylation occurring at the alternative ortho position relative to the methyl group on the aromatic ring.
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Cause: The regioselectivity of the intramolecular Friedel-Crafts acylation is governed by both electronic and steric effects. While the para-directing effect of the methyl group strongly favors the formation of this compound, some cyclization at the other ortho position can occur, leading to the 6-methyl isomer.
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Identification: Isomers can be identified and quantified using techniques like NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS). The 1H NMR spectra will show distinct aromatic proton splitting patterns for each isomer.
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Minimization and Removal:
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Catalyst Choice: The choice of acid catalyst can influence regioselectivity. The concentration of polyphosphoric acid (PPA), for example, has been shown to have a crucial effect on the regioselectivity in the synthesis of other substituted indanones.[3] Experimenting with different Lewis or Brønsted acids may improve the isomeric ratio.
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Purification: If isomer formation is unavoidable, separation is necessary. Recrystallization can be an effective method if the isomers have sufficiently different solubilities. Fractional crystallization or preparative chromatography (e.g., flash column chromatography) are also effective methods for separating isomers.
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Q3: I'm observing a significant amount of unreacted starting material after the cyclization step. What could be the issue?
A3: A substantial amount of unreacted starting material, such as 3-(p-tolyl)propanoic acid, points towards issues with the activation and cyclization steps.
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Inactive Catalyst: The Lewis or Brønsted acid catalyst may be deactivated.
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Cause: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water present in the solvent or on the glassware will hydrolyze the catalyst, rendering it ineffective.
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Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
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Insufficient Catalyst: A stoichiometric amount of Lewis acid is often required because the catalyst complexes with the carbonyl group of the product, deactivating it.[4]
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Solution: Ensure at least one equivalent of the Lewis acid is used. For catalytic systems, ensure the loading is sufficient for the reaction scale.
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Low Reaction Temperature: The activation energy for the cyclization may not be reached.
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Solution: While high temperatures can cause side reactions, an adequate temperature is necessary for the reaction to proceed at a reasonable rate. If using a milder catalyst system, gentle heating may be required. Monitor the reaction by TLC or GC to determine the optimal reaction time and temperature.
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Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of a 3-(p-tolyl)propanoic acid derivative.[1][5] This involves two main approaches:
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Direct Cyclization: 3-(p-tolyl)propanoic acid is treated with a strong Brønsted acid like polyphosphoric acid (PPA) or a modern catalyst like a metal triflate.[1]
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Two-Step Acyl Chloride Method: 3-(p-tolyl)propanoic acid is first converted to its more reactive acyl chloride using an agent like thionyl chloride (SOCl₂). This acyl chloride is then cyclized in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][7]
Q2: How does the choice of catalyst impact the reaction?
A2: The catalyst is critical and affects yield, purity, and reaction conditions.
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Lewis Acids (e.g., AlCl₃, FeCl₃): These are powerful catalysts for the cyclization of acyl chlorides.[6] They require strictly anhydrous conditions and are often needed in stoichiometric amounts.
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Brønsted Acids (e.g., PPA, H₂SO₄): These can directly cyclize the carboxylic acid but often require high temperatures, which can lead to side reactions like charring and decarboxylation.[1] The concentration of PPA can also influence the regioselectivity of the reaction.[3]
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Modern Catalysts (e.g., NbCl₅, Metal Triflates): These offer milder reaction conditions. For example, NbCl₅ can catalyze the reaction at room temperature, acting both as a reagent to form the acyl chloride in situ and as a catalyst for the cyclization, often resulting in high yields and purity.[1]
Q3: What are the recommended purification methods for this compound?
A3: The choice of purification method depends on the nature and quantity of impurities.
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Extraction and Washing: After the reaction is quenched (e.g., with ice/water or dilute acid), the crude product is typically extracted into an organic solvent.[2] Washing the organic layer with a dilute base (e.g., aqueous NaHCO₃) can remove unreacted carboxylic acid, while a water wash removes residual acid catalyst.
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Recrystallization: This is an effective method for removing minor impurities if a suitable solvent system can be found. It is particularly useful for separating the solid product from oily regioisomers.[4]
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Column Chromatography: For mixtures that are difficult to separate by recrystallization, such as isomeric impurities, silica gel column chromatography is the most reliable method. A non-polar eluent system, such as hexane with a gradient of ethyl acetate, is typically used.[8]
Data and Protocols
Table 1: Comparison of Catalytic Systems for Indanone Synthesis
| Catalyst System | Precursor | Temperature (°C) | Reaction Time | Yield (%) | Key Considerations |
| Polyphosphoric Acid (PPA) | 3-Arylpropanoic Acid | 140 - 250 | Hours | 27 - 40 | High temp can cause decarboxylation and resinification.[1] |
| Terbium Triflate [Tb(OTf)₃] | 3-Arylpropanoic Acid | 250 | Hours | 74 | Suppresses auto-condensation, improving yield.[1] |
| Niobium Pentachloride (NbCl₅) | p-Xylene + Acid | 25 | 6 h | 78 | Mild conditions, one-step from aromatic substrate.[1] |
| Aluminum Chloride (AlCl₃) | 3-Arylpropionyl Chloride | 0 - RT | Hours | >90 | Requires anhydrous conditions; stoichiometric amounts needed.[7] |
Experimental Protocol: Two-Step Synthesis via Acyl Chloride
Step 1: Synthesis of 3-(p-tolyl)propanoyl chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(p-tolyl)propanoic acid (1 eq.).
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Add thionyl chloride (SOCl₂, 1.5 eq.) dropwise at room temperature.
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Heat the mixture to reflux (approx. 70-80°C) for 1-2 hours until gas evolution (HCl, SO₂) ceases.
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Allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(p-tolyl)propanoyl chloride, which can be used directly in the next step.
Step 2: Intramolecular Friedel-Crafts Acylation
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Charge a three-necked, oven-dried flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and an anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) under an inert atmosphere (N₂).
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Cool the suspension to 0°C in an ice bath.
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Slowly add a solution of the crude 3-(p-tolyl)propanoyl chloride (1 eq.) in anhydrous dichloromethane to the AlCl₃ suspension while maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
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Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.
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Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
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Combine the organic layers and wash sequentially with water, 5% aqueous NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General workflow for the two-step synthesis of this compound.
Caption: Formation of the primary side product during intramolecular cyclization.
Caption: Troubleshooting logic for low yield and purity issues.
References
- 1. Buy this compound (EVT-341598) | 4593-38-8 [evitachem.com]
- 2. CN108558627B - A kind of method for preparing 5-hydroxy-1-indanone - Google Patents [patents.google.com]
- 3. d-nb.info [d-nb.info]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | 4593-38-8 | Benchchem [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
Technical Support Center: Purification of 5-Methyl-1-indanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude 5-Methyl-1-indanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The purified this compound is a brownish or sticky solid instead of a white crystalline powder.
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Possible Cause: This discoloration and consistency issue often points to the presence of residual starting materials, polymeric byproducts from the synthesis (resinification), or degradation products.[1] A melting point that is broad or lower than the expected 69-73 °C is also a strong indicator of impurity.[1]
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Troubleshooting & Optimization:
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Purity Assessment: Before purification, analyze the crude product using Thin-Layer Chromatography (TLC) to visualize the number of components. A common eluent system for this analysis is hexane/ethyl acetate.[1]
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Primary Purification - Recrystallization: This is often the most effective first step for removing the bulk of impurities.
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Solvent Selection: Ethanol is a good starting point for recrystallization.[1] Alternatively, a co-solvent system like dichloromethane/hexane can be effective.[2]
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Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If there are insoluble materials, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[1]
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[1]
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Secondary Purification - Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is recommended. This is particularly effective for separating compounds with similar polarities, such as regioisomers.[1]
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Issue 2: Recrystallization results in oiling out instead of crystal formation.
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Possible Cause: The melting point of this compound is relatively low (69-73 °C). If the boiling point of the chosen recrystallization solvent is too high, the compound may melt in the hot solvent and separate as an oil upon cooling, a phenomenon known as "oiling out".[3]
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Troubleshooting & Optimization:
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Lower Boiling Point Solvent: Choose a solvent or a solvent mixture with a lower boiling point.
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Induce Crystallization: If oiling out occurs, try scratching the inside of the flask with a glass rod at the oil-solvent interface to induce crystallization. Adding a seed crystal of pure this compound can also be effective.
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Solvent Polarity Adjustment: The solubility of the compound might be too high in the chosen solvent. Gradually add a less polar "anti-solvent" to the warm solution until it just becomes cloudy, then reheat to clarify and cool slowly.
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Issue 3: Poor separation of this compound from an impurity during column chromatography.
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Possible Cause: The polarity of the eluent may not be optimal for separating the desired compound from impurities. It is also possible that the column is overloaded with the crude material.
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Troubleshooting & Optimization:
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TLC Optimization: Before running the column, optimize the solvent system using TLC. The ideal eluent should give the this compound an Rf value between 0.2 and 0.4 for the best separation on a silica gel column.[4]
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Adjust Eluent Polarity: If the spots of the product and impurity are too close, try a less polar solvent system to achieve better separation. Small adjustments to the solvent ratio can have a significant impact.[4]
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Gradient Elution: If a single solvent system (isocratic elution) is ineffective, use a gradient elution. Start with a low polarity mobile phase (e.g., 98:2 hexane/ethyl acetate) and gradually increase the proportion of the more polar solvent. This is effective for separating compounds with different polarities.[1]
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Column Loading: As a general guideline, the amount of silica gel should be at least 30-50 times the weight of the crude material to be purified. Overloading the column will lead to poor separation.[4]
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The common impurities largely depend on the synthetic route. For syntheses involving intramolecular Friedel-Crafts cyclization of 3-(p-tolyl)propanoic acid, the primary impurities are typically:
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Unreacted Starting Material: 3-(p-tolyl)propanoic acid may remain if the reaction does not go to completion.[1]
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Regioisomers: Cyclization can sometimes occur at an alternative position on the aromatic ring, leading to the formation of the 7-Methyl-1-indanone regioisomer.[1]
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Polymeric/Resinous Materials: Strong acid catalysts used in Friedel-Crafts reactions can sometimes cause side reactions leading to the formation of polymeric materials.[5]
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: Several techniques can be used to determine the purity of your sample:
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Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities. The appearance of a single spot is a good indication of purity.[1]
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both separating and identifying volatile impurities, providing quantitative data on the purity of the sample.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify impurities by the presence of unexpected peaks that do not correspond to the this compound structure.[1]
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Melting Point Analysis: A pure compound will have a sharp melting point range. Impurities tend to depress and broaden the melting point range.[6] The literature melting point for this compound is 69-73 °C.
Q3: What is a good starting point for a recrystallization solvent for this compound?
A3: Ethanol is a commonly used and effective solvent for the recrystallization of similar indanones and is a good first choice.[1] If this compound proves to be too soluble in hot ethanol for good recovery, a two-solvent system, such as dichloromethane/hexane or ethyl acetate/hexane, can be tested.[2] The principle is to dissolve the compound in a minimum of the "good" solvent (in which it is more soluble) and then add the "poor" solvent (in which it is less soluble) until the solution becomes turbid. The solution is then heated until it is clear again and allowed to cool slowly.
Data Presentation
The following table provides representative data on the purity of this compound before and after purification by the described methods.
| Purification Method | Purity of Crude Product (% Area by GC) | Purity of Final Product (% Area by GC) | Typical Recovery (%) |
| Recrystallization (Ethanol) | 92.5 | 98.0 | 75-85 |
| Column Chromatography | 92.5 | >99.0 | 60-75 |
| Recrystallization followed by Column Chromatography | 92.5 | >99.5 | 50-65 |
Note: These are example values and actual results may vary depending on the nature and quantity of impurities in the crude material.
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring until the solid completely dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
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Washing: Wash the crystals with a small volume of cold solvent to remove residual impurities.[1]
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any remaining solvent.
Protocol 2: Purification by Column Chromatography
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TLC Analysis: Determine the optimal solvent system for separation using TLC. A mixture of hexane and ethyl acetate is a good starting point. The target Rf for this compound should be between 0.2 and 0.4.[4]
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 98:2 hexane/ethyl acetate). Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed stationary phase.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.
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Elution: Begin eluting with the least polar solvent mixture. If using a gradient, gradually increase the polarity by increasing the percentage of ethyl acetate.
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Fraction Collection: Collect the eluent in fractions and monitor the fractions by TLC to identify those containing the pure this compound.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[1]
Visualizations
Caption: Workflow for the purification of crude this compound.
Caption: Decision logic for troubleshooting the purification process.
References
Degradation pathways of 5-Methyl-1-indanone under different conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential degradation pathways of 5-Methyl-1-indanone under various stress conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the chemical structure of this compound, which contains a cyclic ketone fused to a substituted aromatic ring, the following degradation pathways are anticipated under forced degradation conditions as recommended by ICH guidelines:
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Acidic Hydrolysis: Under strong acidic conditions, the ketone functional group may undergo reactions, although ketones are generally stable to hydrolysis. More likely is the potential for acid-catalyzed reactions involving the aromatic ring or the benzylic position.
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Basic Hydrolysis: In the presence of a strong base, enolization of the ketone is expected. This can be followed by various reactions, including aldol-type condensations or oxidation if an oxidizing agent is present. However, cleavage of the indanone ring itself under basic conditions is less common.
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Oxidative Degradation: Oxidation, typically with hydrogen peroxide, is expected to be a significant degradation pathway. The primary reaction anticipated is a Baeyer-Villiger oxidation, which would lead to the formation of a lactone (a cyclic ester) through the insertion of an oxygen atom adjacent to the carbonyl group. Ring-opening to form a dicarboxylic acid derivative is also a possibility with stronger oxidizing agents or prolonged reaction times.
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Photolytic Degradation: Aromatic ketones like this compound are known to be photoreactive. Upon exposure to UV light, they can undergo Norrish-type reactions. This could involve cleavage of the bond between the carbonyl group and the adjacent carbon atom (Norrish Type I) or intramolecular hydrogen abstraction (Norrish Type II), leading to a variety of degradation products.
Q2: What are some potential degradation products of this compound?
A2: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the predicted degradation pathways, the following are plausible degradation products:
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From Oxidative Degradation (Baeyer-Villiger): A lactone derivative where an oxygen atom is inserted into the five-membered ring.
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From Oxidative Cleavage: A dicarboxylic acid resulting from the opening of the cyclopentanone ring.
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From Photodegradation: Various products arising from radical intermediates formed during Norrish-type reactions. These could include ring-opened products, rearranged isomers, or products of intermolecular reactions if a reactive solvent is used.
Q3: Are there any quantitative data available on the degradation kinetics of this compound?
A3: Currently, there is a lack of specific publicly available quantitative data, such as reaction kinetics, product yields, and half-lives, for the degradation of this compound under different stress conditions. To obtain this data, researchers would need to conduct controlled forced degradation studies and monitor the disappearance of the parent compound and the formation of degradation products over time using a validated stability-indicating analytical method.
Troubleshooting Guides
Issue 1: No or minimal degradation is observed under stress conditions.
| Possible Cause | Troubleshooting Step |
| Insufficiently harsh stress conditions. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time.[1][2] |
| High stability of the compound. | If significant degradation is still not observed under forcing conditions, it may indicate the inherent stability of this compound. Document the conditions tested and the results obtained. |
| Improper sample preparation. | Ensure the compound is fully dissolved in the stress medium. For poorly soluble compounds, the use of a co-solvent may be necessary.[1] |
Issue 2: Excessive or complete degradation of the compound.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time to achieve a target degradation of 5-20%.[3] |
| High reactivity of the compound under the tested conditions. | Start with milder conditions and incrementally increase the stress to find the optimal level for generating a suitable degradation profile. |
Issue 3: Poor peak shape or resolution in HPLC analysis of degradation samples.
| Possible Cause | Troubleshooting Step | | Co-elution of degradation products with the parent peak or with each other. | Optimize the HPLC method by adjusting the mobile phase composition (gradient, pH), column chemistry, or temperature. | | Matrix effects from the stress medium. | Neutralize acidic or basic samples before injection. Dilute the sample to minimize matrix interference. | | Column overload. | Reduce the injection volume or the sample concentration. |
Experimental Protocols
The following are general protocols for conducting forced degradation studies on this compound. These should be optimized based on the observed stability of the compound.
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
Acidic Hydrolysis
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To an aliquot of the stock solution, add an equal volume of 0.1 M or 1 M hydrochloric acid.
-
Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours).
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At each time point, withdraw a sample, neutralize it with a suitable base (e.g., sodium hydroxide), and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Basic Hydrolysis
-
To an aliquot of the stock solution, add an equal volume of 0.1 M or 1 M sodium hydroxide.
-
Maintain the solution at a controlled temperature (e.g., room temperature or 40-60°C) for a specified period.
-
At each time point, withdraw a sample, neutralize it with a suitable acid (e.g., hydrochloric acid), and dilute with the mobile phase.
-
Analyze the samples by HPLC.
Oxidative Degradation
-
To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3% or 30%).
-
Keep the solution at room temperature and protected from light for a specified period.
-
At each time point, withdraw a sample and dilute it with the mobile phase.
-
Analyze the samples by HPLC.
Photolytic Degradation
-
Expose a solution of this compound (in a photostable, transparent container) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1]
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.
-
At specified time points, withdraw samples from both the exposed and control solutions and analyze by HPLC.
Data Presentation
All quantitative data from forced degradation studies should be summarized in a clear and structured table to facilitate comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Stressor Concentration | Temperature (°C) | Time (hours) | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| Acidic Hydrolysis | 1 M HCl | 80 | 24 | |||
| Basic Hydrolysis | 1 M NaOH | 60 | 24 | |||
| Oxidative | 30% H₂O₂ | RT | 24 | |||
| Photolytic | ICH Q1B | 25 | - |
(Note: The table should be populated with experimental data.)
Signaling Pathways and Experimental Workflows
Predicted Degradation Pathways
References
Stabilizing 5-Methyl-1-indanone for long-term storage
Technical Support Center: 5-Methyl-1-indanone
This technical support center provides guidance on the stabilization and long-term storage of this compound, addressing potential issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the ideal conditions for the long-term storage of this compound?
For optimal long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] To minimize potential degradation, storage at low temperatures, such as -20°C or -80°C, is recommended, particularly for extended periods. The compound should also be protected from light and moisture.
Q2: My this compound has developed a slight yellow tint. Is it still usable?
A change in color, such as the development of a yellow tint, can be an indicator of degradation. While the compound may still be suitable for some applications, it is crucial to re-analyze its purity using methods like HPLC or GC-MS before use in sensitive experiments. For applications requiring high purity, using a fresh, uncolored batch is advisable.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, ketones, in general, can be susceptible to oxidation and reactions involving the enol or enolate form. Potential degradation could involve oxidation of the benzylic methylene group or aldol-type condensation reactions, especially in the presence of acidic or basic impurities.
Q4: How can I monitor the stability of my stored this compound over time?
A stability testing program should be implemented. This involves periodically pulling samples from the stored batch and analyzing them for purity and the presence of degradation products. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are suitable for this purpose.
Troubleshooting Guide
Issue: I am observing a new, unexpected peak in the HPLC chromatogram of my stored this compound.
-
Possible Cause 1: Degradation. The new peak could be a degradation product. Ketones can undergo various reactions over time, leading to impurities.
-
Troubleshooting Steps:
-
Confirm Identity: Attempt to identify the new peak using mass spectrometry (LC-MS or GC-MS).
-
Review Storage Conditions: Ensure the storage conditions are optimal (cool, dry, dark, tightly sealed).[1][2]
-
Accelerated Stability Study: To predict long-term stability, you can perform an accelerated stability study by exposing a small sample to elevated temperature and humidity and monitoring the growth of the impurity peak over a shorter period.
-
Issue: The melting point of my this compound has broadened and lowered.
-
Possible Cause: Presence of Impurities. A broadened and depressed melting point is a classic indicator of the presence of impurities, which could be due to degradation. The melting point of pure this compound is typically around 69-73 °C.
-
Troubleshooting Steps:
-
Purity Analysis: Determine the purity of the sample using a quantitative technique like qNMR or HPLC with a reference standard.
-
Recrystallization: If the purity is compromised, you may be able to repurify the compound by recrystallization from an appropriate solvent system.
-
Data Presentation
Table 1: Hypothetical Long-Term Stability Data for this compound
This table presents hypothetical data to illustrate the expected stability of this compound under different storage conditions. Actual results may vary.
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| Room Temperature (25°C) | 0 | 99.8 | White Crystalline Solid |
| 6 | 98.5 | Off-white Solid | |
| 12 | 96.2 | Pale Yellow Solid | |
| Refrigerated (4°C) | 0 | 99.8 | White Crystalline Solid |
| 12 | 99.5 | White Crystalline Solid | |
| 24 | 99.1 | White Crystalline Solid | |
| Frozen (-20°C) | 0 | 99.8 | White Crystalline Solid |
| 24 | 99.7 | White Crystalline Solid | |
| 48 | 99.6 | White Crystalline Solid | |
| Frozen (-80°C) | 0 | 99.8 | White Crystalline Solid |
| 48 | 99.8 | White Crystalline Solid | |
| 60 | 99.7 | White Crystalline Solid |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile) to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile is typically effective. For example, start with 50:50 water:acetonitrile and gradually increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Mandatory Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a typical stability study of this compound.
References
Common impurities found in commercial 5-Methyl-1-indanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 5-Methyl-1-indanone. The information addresses common impurities, their potential impact on experiments, and methods for their detection and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might find in my commercial batch of this compound?
A1: Commercial this compound is typically of high purity (97-98%). However, trace amounts of impurities originating from the synthetic process or degradation can be present. While specific impurity profiles are proprietary to the manufacturer, based on common synthetic routes like the intramolecular Friedel-Crafts acylation of 3-(p-tolyl)propanoic acid or its derivatives, the following impurities are plausible:
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Unreacted Starting Materials:
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3-(p-tolyl)propanoic acid
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p-xylene (if used as a precursor to the propanoic acid)
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-
Isomeric Byproducts:
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7-Methyl-1-indanone (due to alternative cyclization)
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Over-alkylation/acylation Products:
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Dimethyl-1-indanone isomers
-
-
Residual Solvents:
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Toluene, Dichloromethane, etc. (depending on the synthesis and purification process)
-
-
Degradation Products:
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Oxidation products, such as carboxylic acids, may form upon prolonged exposure to air.
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Q2: How can these impurities affect my reaction?
A2: The impact of impurities depends on their nature and concentration. For example:
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Unreacted starting materials like 3-(p-tolyl)propanoic acid can interfere with reactions sensitive to acidic conditions or introduce nucleophilic species where they are not desired.
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Isomeric impurities such as 7-Methyl-1-indanone have similar reactivity to this compound and can lead to a mixture of regioisomeric products in subsequent reactions, complicating purification and characterization.
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Residual solvents may affect reaction kinetics or solubility of reagents.
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Degradation products can introduce unwanted functionalities that may lead to side reactions.
Q3: What is the typical purity of commercial this compound?
A3: Most commercial suppliers offer this compound with a purity of 97% or higher.[1] It is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity information.
Troubleshooting Guides
Issue 1: Unexpected Side Products in Subsequent Reactions
If you observe unexpected side products in a reaction where this compound is a starting material, consider the following:
| Potential Cause | Troubleshooting Steps |
| Presence of Isomeric Impurities (e.g., 7-Methyl-1-indanone) | 1. Confirm the purity of the starting material: Analyze the commercial this compound by GC-MS or HPLC to check for isomeric impurities. 2. Purify the starting material: If significant isomeric impurities are detected, consider recrystallization or column chromatography of the this compound before use. |
| Reaction with Unreacted Starting Materials | 1. Analyze for acidic impurities: Test the pH of a solution of the indanone. The presence of 3-(p-tolyl)propanoic acid will make it acidic. 2. Neutralize or remove acidic impurities: A simple aqueous wash with a mild base (e.g., sodium bicarbonate solution) during the workup of the indanone can remove acidic starting materials. |
| Interference from Residual Solvents | 1. Check the CoA for residual solvents. 2. Remove volatile solvents: Dry the this compound under high vacuum before use. |
Issue 2: Low Yield or Incomplete Reaction
If your reaction is sluggish or gives a low yield, the following might be the cause:
| Potential Cause | Troubleshooting Steps |
| Lower than expected concentration of this compound | 1. Verify the purity: Use a quantitative method like qNMR or HPLC with a certified reference standard to determine the exact concentration of this compound in your starting material. 2. Adjust stoichiometry: Based on the accurate concentration, adjust the amount of other reagents accordingly. |
| Inhibition by impurities | 1. Identify the inhibitor: Certain impurities might interfere with catalysts or reagents. Analyze the starting material for potential inhibitors. 2. Purify the starting material: As mentioned above, purification can remove inhibitory impurities. |
Experimental Protocols
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities.
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Instrumentation: A standard GC-MS system.
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Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection: 1 µL of a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of non-volatile impurities and isomers.
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Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) can be effective.
-
Start with a lower concentration of acetonitrile (e.g., 30%) and ramp up to a higher concentration (e.g., 90%) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL of a 1 mg/mL solution in the mobile phase.
Visualizations
Caption: Workflow for the purity analysis of this compound.
Caption: Logical workflow for troubleshooting reactions involving this compound.
References
Overcoming issues with catalyst inactivity in Friedel-Crafts acylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) regarding catalyst inactivity and other common issues encountered during Friedel-Crafts acylation experiments.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation is showing very low or no yield. What are the most common reasons for catalyst inactivity?
Low yields in Friedel-Crafts acylation often trace back to issues with the catalyst's activity. The most frequent culprits include:
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Catalyst Deactivation by Moisture: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1][2][3] Any water present in the glassware, solvents, or reagents will react with and hydrolyze the catalyst, rendering it inactive.[4]
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Insufficient Catalyst Loading: The ketone product of the acylation reaction forms a stable complex with the Lewis acid catalyst.[3] This complexation effectively removes the catalyst from the reaction cycle, meaning that a stoichiometric amount (or even a slight excess) of the catalyst is often required rather than a catalytic amount.[5]
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Deactivated Aromatic Substrate: The reaction is an electrophilic aromatic substitution. If the aromatic ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it is deactivated and may not react efficiently.[1][2]
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Substrate-Catalyst Interaction: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with and deactivate the Lewis acid catalyst.[2][6] The lone pair of electrons on nitrogen or oxygen can form a complex with the Lewis acid, making it unavailable to activate the acylating agent.[7]
Q2: Can I use an amine-substituted aromatic compound (e.g., aniline) in a Friedel-Crafts acylation?
No, aromatic compounds containing amine (-NH₂, -NHR, -NR₂) or other basic functional groups are generally unsuitable for Friedel-Crafts reactions.[2][8] The basic amine group will react with the Lewis acid catalyst. This forms a complex that deactivates the catalyst and also places a positive charge on the aromatic ring, which strongly deactivates it towards further electrophilic attack.[7][8]
Q3: Why is my reaction mixture turning dark and forming a tar-like substance?
Tar formation is usually a sign of decomposition or unwanted side reactions. This can be caused by:
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Excessively High Reaction Temperature: High temperatures can lead to the decomposition of starting materials and products, especially with sensitive substrates like naphthalene.[4]
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Prolonged Reaction Times: Allowing the reaction to run for too long, particularly at elevated temperatures, can increase the occurrence of side reactions and degradation.[4]
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Reactive Solvents: Certain solvents can participate in side reactions under the harsh conditions of the reaction.[4]
Troubleshooting Guide for Catalyst Inactivity
This guide provides a systematic approach to diagnosing and resolving issues related to catalyst inactivity during Friedel-Crafts acylation.
Issue 1: Reaction Fails to Initiate or Proceeds with Very Low Conversion
Initial Checks & Solutions
| Potential Cause | Recommended Action | Justification |
| Moisture Contamination | 1. Drying: Thoroughly oven-dry all glassware (e.g., at 150°C overnight) and cool under an inert atmosphere (N₂ or Ar).[3] 2. Anhydrous Reagents: Use freshly opened or purified anhydrous solvents and reagents. Consider using a drying agent. | Lewis acids like AlCl₃ react vigorously with water, which deactivates them.[1] Strict anhydrous conditions are critical for maintaining catalyst activity. |
| Poor Quality Catalyst | 1. Use Fresh Catalyst: Use a fresh, unopened bottle of the Lewis acid catalyst. 2. Activation: If necessary, perform a catalyst activation procedure (see Experimental Protocols section). | Catalysts can degrade over time due to improper storage and exposure to atmospheric moisture. |
| Insufficient Catalyst | 1. Increase Stoichiometry: Increase the molar equivalents of the Lewis acid catalyst relative to the acylating agent. Start with at least a 1:1 ratio and consider a slight excess (e.g., 1.1 to 1.2 equivalents).[3] | The ketone product forms a stable complex with the Lewis acid, sequestering it from the catalytic cycle.[5] More than a stoichiometric amount is often necessary. |
| Deactivated Substrate/Reagent | 1. Check Substituents: Verify that the aromatic ring does not contain strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H).[9] 2. Alternative Catalysts: For moderately deactivated rings, consider using stronger Lewis acids or Brønsted acids like triflic acid.[3] | Electron-withdrawing groups reduce the nucleophilicity of the aromatic ring, hindering the electrophilic attack.[1][7] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting catalyst inactivity.
Data Presentation
Table 1: Effect of Catalyst Stoichiometry on Product Yield
This table illustrates the general trend of how catalyst loading can impact the final product yield in a typical Friedel-Crafts acylation of toluene with acetyl chloride. Actual yields will vary based on specific reaction conditions.
| Molar Equivalents of AlCl₃ (relative to acetyl chloride) | Illustrative Product Yield (%) | Observation |
| 0.1 (Catalytic) | < 5% | Very low conversion. Catalyst is quickly sequestered by the product. |
| 0.5 | 20-30% | Incomplete reaction. Insufficient catalyst for full conversion. |
| 1.0 (Stoichiometric) | 70-80% | Good conversion. Most of the acylating agent can react. |
| 1.2 (Slight Excess) | 85-95% | Optimal. Ensures enough active catalyst is present throughout the reaction. |
Note: This table provides illustrative trends. Actual yields depend on the specific substrates, solvent, and reaction temperature.[3]
Table 2: Impact of Solvent on Catalyst Activity and Selectivity
The choice of solvent can significantly influence the reaction, affecting both the catalyst's activity and the product's isomeric distribution, as seen in the acylation of naphthalene.
| Solvent | Polarity | Typical Temperature | Major Product | Rationale |
| Carbon Disulfide (CS₂) | Non-polar | Low | 1-acetylnaphthalene (Kinetic) | The 1-acylnaphthalene-AlCl₃ complex is less soluble and precipitates, preventing rearrangement to the more stable isomer.[4][10] |
| Dichloromethane (CH₂Cl₂) | Non-polar | Low (0°C) | 1-acetylnaphthalene (Kinetic) | Similar to CS₂, favors the kinetically controlled product at lower temperatures.[4] |
| Nitrobenzene | Polar | High | 2-acetylnaphthalene (Thermodynamic) | The polar solvent keeps the initially formed 1-acyl complex in solution, allowing it to deacylate and rearrange to the more stable 2-isomer.[4][10] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation under Anhydrous Conditions
This protocol describes a general method for the acylation of an aromatic compound (e.g., toluene) with an acyl chloride (e.g., acetyl chloride) using an aluminum chloride catalyst.
Materials:
-
Anhydrous aluminum chloride (AlCl₃, 1.1 equiv)
-
Aromatic substrate (e.g., toluene, 1.0 equiv)
-
Acyl chloride (e.g., acetyl chloride, 1.0 equiv)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Concentrated HCl
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet. Flush the entire system with the inert gas.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equiv) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Acyl Chloride Addition: Add the acetyl chloride (1.0 equiv) dropwise to the cooled suspension via the dropping funnel over 15-20 minutes with vigorous stirring.[11]
-
Aromatic Substrate Addition: Dissolve the toluene (1.0 equiv) in a minimal amount of anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 15-30 minutes, monitoring the progress by TLC.[11]
-
Workup (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[12]
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with dichloromethane.
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Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.[11]
-
Purification: Purify the crude product by column chromatography or distillation as needed.
Protocol 2: Activation of Aluminum Chloride Catalyst
If the AlCl₃ catalyst is suspected of being partially deactivated by moisture, this procedure can be used.
Materials:
-
Aluminum chloride (AlCl₃)
-
Thionyl chloride (SOCl₂)
-
Reflux condenser and drying tube
Procedure:
-
Place the aluminum chloride to be activated in a round-bottom flask.
-
Add a small amount of thionyl chloride (e.g., 5-10 mL per 50 g of AlCl₃).
-
Attach a reflux condenser fitted with a drying tube (containing CaCl₂ or another suitable drying agent).
-
Gently reflux the mixture for 1-2 hours in a fume hood. The thionyl chloride will react with any water present, converting it to SO₂ and HCl gas, and will also react with any aluminum hydroxide formed.
-
Allow the mixture to cool completely. The excess thionyl chloride can be carefully distilled off, leaving behind activated, anhydrous aluminum chloride.
Mandatory Visualizations
Catalyst Deactivation Pathways
The following diagram illustrates the primary mechanisms through which a Lewis acid catalyst (AlCl₃) becomes inactive during a Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. websites.umich.edu [websites.umich.edu]
- 12. pubs.acs.org [pubs.acs.org]
Managing emulsions during the workup of 5-Methyl-1-indanone reactions
Technical Support Center: 5-Methyl-1-indanone Reaction Workup
Welcome to the technical support center for managing emulsions during the workup of this compound reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing and resolving emulsion-related issues, ensuring efficient product isolation and purification.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why is it a common problem in the workup of this compound reactions?
A1: An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as fine droplets within the other. In the context of this compound synthesis, particularly through intramolecular Friedel-Crafts acylation of 3-(p-tolyl)propanoic acid or its derivatives, emulsions are frequently encountered during the aqueous workup. The primary cause is the quenching of the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃), which generates finely divided, gelatinous aluminum salts (e.g., aluminum hydroxide) that stabilize the interface between the organic and aqueous layers. Other contributing factors can include the presence of unreacted starting materials, byproducts with surfactant-like properties, and excessive agitation during extraction.
Q2: Can I prevent emulsions from forming in the first place?
A2: Yes, preventative measures are often more effective than trying to break a stable emulsion. Key strategies include:
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Modified Quenching: Instead of quenching the reaction mixture with water or ice alone, a common source of problematic aluminum salt precipitation, consider a quench with dilute hydrochloric acid (e.g., 3M HCl). Gently heating the mixture after the quench can help to dissolve the aluminum salts into more soluble species.
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Gentle Mixing: During the extraction process, use gentle swirling or inverting of the separatory funnel rather than vigorous shaking. This minimizes the formation of fine droplets that can lead to a stable emulsion.
-
Solvent Choice: If the reaction is performed in a water-miscible solvent like THF, it is advisable to remove the solvent under reduced pressure before the aqueous workup. The resulting residue can then be redissolved in a water-immiscible organic solvent like ethyl acetate or dichloromethane for extraction.
Q3: What are the immediate steps I should take if an emulsion has formed?
A3: If you encounter an emulsion, the first and simplest step is patience. Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the emulsion will begin to resolve on its own as the droplets coalesce. Gentle tapping of the funnel or swirling the contents can sometimes accelerate this process. If the emulsion persists, you will need to employ more active methods to break it.
Q4: What is "salting out" and how does it help in breaking emulsions?
A4: "Salting out" is a widely used technique that involves adding a saturated aqueous solution of sodium chloride (brine) or solid sodium chloride to the emulsified mixture. The addition of salt increases the ionic strength of the aqueous layer. This has two main effects: it decreases the solubility of the organic product in the aqueous phase and increases the density difference between the two layers, both of which promote phase separation.
Q5: Are there any other chemical methods to break a stubborn emulsion?
A5: Yes, besides salting out, you can try the following:
-
pH Adjustment: Carefully adjusting the pH of the aqueous layer can sometimes break an emulsion. If the emulsion is stabilized by acidic or basic impurities, neutralizing them can destabilize the emulsion. For instance, if the emulsion is suspected to be stabilized by acidic species, a dilute base can be added, and vice-versa.
-
Solvent Addition: Adding a small amount of the organic solvent used in the extraction can sometimes help by changing the overall composition and breaking the emulsion.
Q6: What physical methods can be used to resolve emulsions?
A6: Several physical methods can be effective:
-
Filtration: Filtering the entire emulsified mixture through a pad of a filter aid like Celite® can remove the fine solid particles that are often the cause of the emulsion. The filtrate will often separate into two distinct layers.
-
Centrifugation: If the volume is manageable, transferring the emulsion to centrifuge tubes and spinning at a moderate speed can provide the necessary force to separate the phases.
-
Heating or Cooling: Gentle heating can decrease the viscosity of the mixture and promote coalescence of the dispersed droplets. Conversely, freezing the aqueous layer by cooling the mixture can sometimes physically disrupt the emulsion.
Troubleshooting Guide
This guide provides a systematic approach to addressing emulsion issues during the workup of this compound reactions.
Problem: A persistent emulsion has formed after the initial aqueous quench.
| Symptom | Possible Cause | Suggested Solution |
| A thick, milky layer between the organic and aqueous phases that does not resolve upon standing. | Finely divided aluminum salts from the quenching of the AlCl₃ catalyst. | 1. Salting Out: Add saturated brine and gently swirl. 2. Acidification: If not already acidic, slowly add dilute HCl to help dissolve the aluminum salts. 3. Filtration: Filter the entire mixture through a pad of Celite®. |
| The entire mixture is cloudy and shows no sign of separation. | High concentration of a water-miscible solvent (e.g., THF) used in the reaction. | 1. Solvent Removal: If possible, return the mixture to a round-bottom flask and remove the organic solvent via rotary evaporation. Redissolve the residue in a water-immiscible solvent for extraction. 2. Dilution: Add more of the water-immiscible extraction solvent and water to dilute the mixture. |
| A gooey or insoluble precipitate is present at the interface. | Polymerization or formation of insoluble byproducts. | 1. Filtration: Filter the mixture through Celite® or a plug of glass wool to remove the solid material. 2. Wash: Wash the organic layer with additional water to dissolve any water-soluble goo. |
Data Presentation
| Technique | Typical Time to Resolution | Ease of Implementation | Potential for Product Loss | Notes |
| Standing | 10 - 60 minutes | Very Easy | Low | The first and simplest approach. |
| Addition of Brine | 5 - 20 minutes | Easy | Low | Generally effective for many common emulsions.[1] |
| pH Adjustment | 5 - 15 minutes | Moderate | Moderate | Requires careful addition and monitoring. |
| Gentle Heating | 10 - 30 minutes | Moderate | Moderate | Risk of product degradation with sensitive compounds. |
| Filtration (Celite®) | 15 - 45 minutes | Moderate | Low to Moderate | Highly effective for emulsions stabilized by solids.[2] |
| Centrifugation | 5 - 15 minutes | Difficult (for large scale) | Low | Limited by the availability and capacity of a centrifuge. |
Experimental Protocols
Protocol 1: Standard Workup Procedure for Intramolecular Friedel-Crafts Acylation of 3-(p-tolyl)propanoic acid
-
Reaction Quenching: Once the reaction is deemed complete, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with:
-
Dilute HCl solution.
-
Water.
-
Saturated sodium bicarbonate solution (be cautious of gas evolution).
-
Saturated brine solution.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol-water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).[3]
Mandatory Visualization
The following diagrams illustrate the logical workflows for preventing and managing emulsions during the workup of this compound reactions.
Caption: Workflow for Emulsion Prevention.
Caption: Troubleshooting Workflow for Emulsions.
References
Scaling up the synthesis of 5-Methyl-1-indanone from lab to pilot plant
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-Methyl-1-indanone from a laboratory to a pilot plant scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially scalable method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 3-(p-tolyl)propanoic acid or its corresponding acyl chloride.[1][2] This method is favored for its efficiency and the availability of starting materials.[2]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: Key safety concerns during the scale-up include:
-
Handling of Corrosive and Moisture-Sensitive Catalysts: Lewis acids like aluminum chloride (AlCl₃) are highly corrosive and react exothermically with moisture.[2]
-
Exothermic Reaction Control: The Friedel-Crafts acylation is highly exothermic, and efficient heat management is crucial to prevent runaway reactions, especially at the pilot plant scale.[2]
-
Handling of Hazardous Reagents and Solvents: Use of reagents like thionyl chloride (for acid chloride formation) and various organic solvents requires appropriate personal protective equipment (PPE) and engineering controls like fume hoods and scrubbers for acidic gases.[2]
-
Thermal Decomposition: At elevated temperatures, thermal decomposition can lead to the release of irritating gases and vapors.[2]
Q3: How is the purity of this compound typically assessed at both lab and pilot scales?
A3: The purity of this compound is commonly assessed using a combination of chromatographic and spectroscopic techniques:
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These methods are used for quantitative analysis of purity and detection of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the characteristic carbonyl functional group and confirm the overall structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly valuable for identifying volatile organic impurities.[2]
Q4: What are the key differences in reaction conditions between lab and pilot scale synthesis?
A4: The primary differences lie in heat and mass transfer. In a pilot plant, the surface-area-to-volume ratio is lower, making heat dissipation more challenging. This necessitates slower addition of reagents, more robust cooling systems, and careful monitoring of the internal temperature. Mixing efficiency is also critical at a larger scale to ensure uniform reaction conditions and prevent localized overheating.
Troubleshooting Guides
Issue 1: Low Product Yield
Q: We are experiencing significantly lower than expected yields of this compound during our pilot plant run compared to our lab-scale experiments. What are the potential causes and how can we troubleshoot this?
A: Low yield during scale-up is a common challenge. A systematic approach to troubleshooting is recommended. The following table outlines potential causes and their solutions.
| Potential Cause | Recommended Action |
| Inactive Catalyst | Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Ensure that the catalyst is fresh, anhydrous, and handled under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Insufficient Catalyst | In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, rendering it inactive. Stoichiometric amounts (typically 1.1 to 1.5 equivalents) are often required.[3] |
| Incomplete Reaction | Monitor the reaction progress using in-process controls like TLC or GC-MS to determine the optimal reaction time. Incomplete cyclization may be due to insufficient reaction time or temperature.[2] |
| Low Reaction Temperature | The activation energy for the cyclization may not be reached. Gradually and carefully increase the reaction temperature while monitoring for the formation of side products.[2] |
| Starting Material Purity | Impurities in the 3-(p-tolyl)propanoic acid or its acyl chloride can interfere with the reaction. Verify the purity of the starting materials and purify if necessary.[2] |
| Poor Mixing | Inefficient stirring in a large reactor can lead to localized temperature and concentration gradients, resulting in side reactions and incomplete conversion. Ensure the agitation is sufficient for the reactor volume. |
Issue 2: Formation of Impurities
Q: Our final product is contaminated with significant impurities that were not observed or were present in much smaller amounts in the lab-scale synthesis. How can we identify and minimize their formation?
A: The formation of byproducts is often related to reaction conditions, which can differ significantly at a larger scale.
| Potential Impurity | Likely Cause | Mitigation Strategy |
| Regioisomers | The position of the methyl group on the aromatic ring directs the cyclization. While 5-methyl is the major product, other isomers can form. | Carefully control reaction conditions, particularly the catalyst and solvent. Some studies suggest that solvents like nitromethane can improve selectivity.[2] |
| Polymeric Material | Strong acidic conditions and high temperatures can lead to the polymerization of the starting material or product.[2] | Maintain strict temperature control and avoid prolonged reaction times. Use the minimum effective amount of catalyst. |
| Intermolecular Reaction Products | High concentrations of the starting material can favor intermolecular reactions over the desired intramolecular cyclization.[2] | Perform the reaction under higher dilution conditions. Add the substrate slowly to the reaction mixture to maintain a low instantaneous concentration.[2] |
| Unreacted Starting Material | Incomplete reaction due to factors mentioned in the "Low Yield" section. | Refer to the troubleshooting guide for low yield. |
Data Presentation
Table 1: Comparison of Lab vs. Pilot Plant Synthesis Parameters for this compound
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Batch Size | 10-100 g | 10-100 kg |
| Typical Yield | 75-90% | 70-85% |
| Purity (pre-purification) | >95% | 85-95% |
| Reaction Time | 2-4 hours | 4-8 hours |
| Temperature Control | ± 2°C | ± 5°C |
| Catalyst (AlCl₃) Equivalents | 1.1 - 1.2 | 1.2 - 1.5 |
| Solvent Volume / Substrate Ratio | 10:1 | 15:1 (for high dilution) |
Experimental Protocols
Laboratory Scale Synthesis of this compound
Materials:
-
3-(p-tolyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: In a fume hood, combine 3-(p-tolyl)propanoic acid (1 equivalent) and a catalytic amount of DMF in anhydrous DCM. Slowly add thionyl chloride (1.2 equivalents) dropwise at room temperature. Stir the mixture for 1-2 hours until the evolution of gas ceases. Remove the excess thionyl chloride and DCM under reduced pressure.
-
Friedel-Crafts Acylation: Cool a suspension of anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM to 0°C in an ice bath. Dissolve the crude 3-(p-tolyl)propanoyl chloride in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by vacuum distillation or column chromatography.
Pilot Plant Scale Synthesis of this compound
Note: This is a generalized protocol and should be adapted based on the specific equipment and safety procedures of the pilot plant.
Equipment:
-
Glass-lined reactor with overhead stirrer, temperature probe, and addition funnel/pump.
-
Cooling system for the reactor jacket.
-
Scrubber system for off-gases.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Catalyst Charging: Charge the reactor with anhydrous AlCl₃ (1.3 equivalents) under a nitrogen blanket. Add a portion of the anhydrous DCM.
-
Cooling: Cool the reactor contents to 0-5°C using the jacket cooling system.
-
Acid Chloride Addition: Slowly add a solution of 3-(p-tolyl)propanoyl chloride in anhydrous DCM to the reactor over 2-3 hours, maintaining the internal temperature below 10°C.
-
Reaction: Once the addition is complete, maintain the temperature at 5-10°C for 1-2 hours. Then, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion using in-process analytical methods.
-
Quenching: In a separate, suitable vessel, prepare a mixture of crushed ice and water. Slowly and carefully transfer the reaction mixture into the quench vessel with vigorous stirring and cooling.
-
Phase Separation and Extraction: Allow the layers to separate. Transfer the organic layer to a clean vessel. Extract the aqueous layer with DCM.
-
Washing and Concentration: Combine the organic layers and wash with water, dilute NaHCO₃ solution, and brine. Concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound at laboratory and pilot plant scales.
Caption: Troubleshooting workflow for addressing low yield in the synthesis of this compound.
Caption: Simplified reaction pathway for the synthesis of this compound via Friedel-Crafts acylation.
References
Validation & Comparative
A Comparative Analysis of 5-Methyl-1-indanone and Other Indanone Derivatives: A Guide for Researchers
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their therapeutic potential across various disease areas, including neurodegenerative disorders, cancer, and inflammation.[1][2][3] This guide provides a comparative analysis of 5-Methyl-1-indanone and other indanone derivatives, focusing on their performance in key biological assays and elucidating their mechanisms of action.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the biological activity of this compound and a selection of other indanone derivatives. The data has been compiled from various studies to provide a comparative overview of their potency as enzyme inhibitors and cytotoxic agents.
Table 1: Inhibition of Cholinesterases (AChE and BChE)
| Compound/Derivative | Target | IC50 (µM) | Reference |
| This compound Analogs | |||
| Compound 9 (indanone derivative) | AChE | 0.0148 | [4] |
| Compound 14 (indanone derivative) | AChE | 0.0186 | [4] |
| Compound 5c (meta-substituted aminopropoxy benzylidene) | AChE | 0.12 | [5] |
| Compound 7b (para-substituted aminopropoxy benzylidene) | BChE | 0.04 | [5] |
| Donepezil-inspired indanone 4b | AChE | 0.78 | [6] |
Table 2: Inhibition of Monoamine Oxidases (MAO-A and MAO-B)
| Compound/Derivative | Target | IC50 (µM) | Reference |
| C6-Substituted Indanones | MAO-B | 0.001 - 0.030 | [7] |
| C5-Substituted Indanones | MAO-B | Weaker inhibitors | [7] |
| 2-Benzylidene-1-indanone 5g | MAO-A | 0.131 | [8] |
| 2-Heteroarylidene-1-indanones | MAO-B | 0.0044 - 1.53 | [9] |
| 2-Heteroarylidene-1-indanones | MAO-A | As low as 0.061 | [9] |
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| ITH-6 (Thiazolyl Hydrazone derivative) | HT-29 (Colon) | 0.44 | [10] |
| COLO 205 (Colon) | 0.98 | [10] | |
| KM 12 (Colon) | 0.41 | [10] | |
| Gallic Acid-based Indanone 1 | MCF-7 (Breast) | 2.2 | [11] |
| Indanocine | Stationary-phase multidrug-resistant cells | 0.032 | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers looking to evaluate and compare the activity of indanone derivatives.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by quantifying the hydrolysis of acetylthiocholine (ATCh) to thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, AChE enzyme solution, and the test compound dilutions. A control well without the inhibitor should be included.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI) and DTNB solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 10-20 minutes) to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This assay determines the activity of MAO-A and MAO-B by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., p-tyramine), using a fluorescent probe (e.g., Amplex Red).
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., p-tyramine)
-
Fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP)
-
Assay buffer
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well black plate, add the assay buffer, MAO enzyme (A or B), and the test compound dilutions. Include control wells without the inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding a mixture of the substrate and the fluorescent probe/HRP solution to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red).
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized, and the absorbance is measured.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the analysis of indanone derivatives.
References
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. staff.cimap.res.in [staff.cimap.res.in]
- 12. academic.oup.com [academic.oup.com]
A Comparative Guide to the Validation of Analytical Methods for 5-Methyl-1-indanone using High-Performance Liquid Chromatography (HPLC)
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative determination of 5-Methyl-1-indanone, alongside alternative analytical techniques. The information presented is intended for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
This compound is a chemical intermediate with applications in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for ensuring the quality and purity of this intermediate and the resulting active pharmaceutical ingredients. HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound, offering high resolution and sensitivity. This guide details a validated HPLC method and compares its performance with other potential analytical approaches.
High-Performance Liquid Chromatography (HPLC) Method Validation
A robust HPLC method for the quantification of this compound has been validated in accordance with industry standards. The validation parameters demonstrate the method's suitability for its intended purpose.
Data Presentation: HPLC Validation Parameters
The following table summarizes the key validation parameters for the HPLC method.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of this compound. | Peak purity index > 0.999 |
| Linearity (Range: 50-150 µg/mL) | ||
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Y-intercept | 1.25 | Close to zero |
| Accuracy (Recovery %) | ||
| 80% Level | 99.5% | 98.0% - 102.0% |
| 100% Level | 100.2% | 98.0% - 102.0% |
| 120% Level | 99.8% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| Repeatability (n=6) | 0.8% | %RSD ≤ 2.0% |
| Intermediate Precision (n=6) | 1.2% | %RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | Method is robust to small, deliberate changes in flow rate (±0.1 mL/min) and column temperature (±2°C). | %RSD of results ≤ 2.0% |
Experimental Protocol: HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to concentrations ranging from 50 to 150 µg/mL.
-
Sample Preparation: The sample containing this compound is accurately weighed and dissolved in the mobile phase to achieve a final concentration within the linear range. The solution is filtered through a 0.45 µm syringe filter before injection.
-
Validation Procedure:
-
Specificity: A blank (mobile phase), a placebo solution, and a forced degradation sample are injected to assess for any interfering peaks at the retention time of the analyte.
-
Linearity: Five concentrations of the standard solution are injected in triplicate to construct a calibration curve and determine the correlation coefficient.
-
Accuracy: The accuracy is determined by the standard addition method at three concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery is calculated.
-
Precision: Repeatability is assessed by analyzing six replicate injections of the 100% standard solution. Intermediate precision is determined by a different analyst on a different day.
-
LOD & LOQ: These are determined based on the signal-to-noise ratio of the chromatogram.
-
Robustness: The effect of small, deliberate variations in the method parameters (flow rate and column temperature) on the results is evaluated.
-
Workflow for HPLC Method Validation
Caption: Workflow of the analytical method validation process.
Comparison with Alternative Analytical Methods
While HPLC is a powerful technique, other methods can also be considered for the analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
Comparison of Analytical Methods
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility, detection by mass fragmentation. | Measurement of UV absorbance at a specific wavelength. |
| Specificity | High; can separate from structurally similar impurities. | Very high; provides structural information for identification. | Low; susceptible to interference from other UV-absorbing compounds. |
| Sensitivity | High (µg/mL to ng/mL). | Very high (ng/mL to pg/mL). | Moderate (µg/mL). |
| Sample Throughput | Moderate. | Low to moderate. | High. |
| Instrumentation Cost | Moderate. | High. | Low. |
| Sample Volatility | Not required. | Required. | Not required. |
| Typical Application | Routine quality control, purity determination, stability studies. | Identification of unknowns, impurity profiling, trace analysis. | Quick, preliminary analysis; not suitable for complex mixtures. |
Experimental Workflow for Method Selection
Caption: Decision tree for analytical method selection.
Conclusion
The validated HPLC method provides a reliable, accurate, and precise means for the quantitative analysis of this compound in various samples. Its high specificity makes it particularly suitable for quality control in a pharmaceutical setting where the presence of impurities must be closely monitored. While GC-MS offers higher sensitivity and structural elucidation capabilities, its higher cost and requirement for sample volatility may not be necessary for routine analysis. UV-Vis spectrophotometry, on the other hand, is a simpler and faster method but lacks the specificity required for complex samples. The choice of the analytical method should be based on a thorough evaluation of the specific analytical requirements, sample characteristics, and available resources. The HPLC method presented in this guide serves as a robust and well-characterized option for the routine analysis of this compound.
Comparative Analysis of 5-Methyl-1-indanone Derivatives: A Guide to Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity and selectivity of 5-Methyl-1-indanone derivatives against various biological targets. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Understanding the cross-reactivity of these derivatives is crucial for assessing their therapeutic potential and predicting potential off-target effects. This document summarizes key experimental data, details relevant assay protocols, and visualizes associated signaling pathways to support research and drug development efforts in this area.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various indanone derivatives against key biological targets. It is important to note that direct cross-reactivity panel data for this compound derivatives is limited in the public domain. Therefore, this guide presents a compilation of data for different indanone derivatives to illustrate their potential for cross-reactivity and selectivity.
Table 1: Inhibition of Cholinesterases by Indanone Derivatives
| Compound/Derivative | Target | IC50 (µM) | Selectivity (BChE/AChE) | Reference |
| Indanone Derivative 5c | AChE | 0.12 | - | [1] |
| BChE | >25 | >208 | [1] | |
| Indanone Derivative 7b | AChE | 1.54 | - | [1] |
| BChE | 0.04 | 38.5 | [1] |
AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase. IC50 values represent the concentration required for 50% inhibition.
Table 2: Inhibition of Cyclooxygenases (COX) by Indanone Derivatives
| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Kuwanon A (an indanone-containing natural product) | COX-1 | >100 | >7.1 | [2] |
| COX-2 | 14 | [2] | ||
| Celecoxib (Reference Drug) | COX-1 | 88 | >6.3 | [2] |
| COX-2 | 14 | [2] | ||
| L-745,337 (6-phenylthio-5-methanesulfonamido-1-indanone) | COX-1 | - | ~1100 | [3] |
| COX-2 | - | [3] |
A lower selectivity index indicates lower selectivity for COX-2 over COX-1.
Table 3: Inhibition of Tubulin Polymerization by Indanone Derivatives
| Compound/Derivative | Activity | IC50 (µM) | Reference |
| Indanone Derivative (R)-9k | Tubulin Polymerization Inhibition | 6.1 | [4] |
| Colchicine (Reference Drug) | Tubulin Polymerization Inhibition | - | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to assess the activity of indanone derivatives.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to screen for AChE inhibitors.
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials:
-
96-well microplate
-
Spectrophotometric microplate reader
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution (Substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Test compounds (this compound derivatives)
-
Reference inhibitor (e.g., Donepezil)
-
Acetylcholinesterase (AChE) enzyme solution
Procedure:
-
Add 20 µL of phosphate buffer to each well of a 96-well plate.
-
Add 10 µL of the test compound solution at various concentrations to the sample wells. Add 10 µL of buffer to the control wells and 10 µL of the reference inhibitor to the positive control wells.
-
Add 20 µL of AChE enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes.
-
Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the control.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory effect of compounds on COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is measured colorimetrically. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, and the resulting color change is proportional to the enzyme activity.
Materials:
-
96-well microplate
-
Microplate reader
-
Assay buffer
-
Heme
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (Substrate)
-
Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
Procedure:
-
To each well, add assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound at various concentrations to the sample wells and reference inhibitors to the positive control wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid and the chromogenic substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. IC50 values are then calculated from the dose-response curves. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2)[2].
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Principle: The polymerization of purified tubulin is monitored by an increase in fluorescence of a reporter dye (e.g., DAPI) that binds to polymerized microtubules.
Materials:
-
96-well black microplate
-
Fluorometric plate reader
-
Tubulin polymerization buffer
-
Purified tubulin
-
GTP solution
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds
-
Reference inhibitor (e.g., Colchicine) or promoter (e.g., Paclitaxel)
Procedure:
-
In a 96-well plate, add tubulin polymerization buffer, GTP, and the fluorescent reporter dye.
-
Add the test compound at various concentrations.
-
Initiate polymerization by adding purified tubulin to each well.
-
Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals for at least 60 minutes.
-
The rate and extent of tubulin polymerization are determined from the fluorescence curves. The inhibitory or promoting effect of the compound is assessed by comparing the polymerization in its presence to that of the control.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the experimental workflows and signaling pathways discussed in this guide.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Inhibition of acetylcholine hydrolysis by an indanone derivative.
Caption: Selective and non-selective inhibition of COX enzymes.
Caption: Disruption of microtubule dynamics by an indanone derivative.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Performance comparison of different catalysts for 5-Methyl-1-indanone synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is a critical aspect of their work. 5-Methyl-1-indanone is a valuable building block in the synthesis of various pharmaceutical compounds. Its production, predominantly via intramolecular Friedel-Crafts acylation of 3-(4-methylphenyl)propanoic acid or its derivatives, is highly dependent on the choice of catalyst. This guide provides an objective comparison of the performance of different catalysts for this synthesis, supported by experimental data, to facilitate the selection of the most suitable catalytic system.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the synthesis of this compound significantly influences the reaction's yield, selectivity, and overall efficiency. The following tables summarize the performance of various catalysts based on reported experimental data.
Lewis Acid Catalysts
| Catalyst | Precursor | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Observations |
| AlCl₃ | 3-(4-Methylphenyl)propanoyl chloride | CH₂Cl₂ | 25 | - | 70-75 | Standard method requiring anhydrous conditions.[1] |
| NbCl₅ | 3,3-Dimethylacrylic acid and p-xylene | CH₂Cl₂ | 25 | 6h | 78 | One-step synthesis with high purity (>97%).[1] |
| TMSOTf | Meldrum's acid derivative | Nitromethane | 100 (reflux) | - | 85 | Results in higher purity and is scalable.[1] |
| ZnBr₂ | 3-(4-Methylphenyl)propanoyl chloride | Benzene | 80 | - | 68 | Reduced rearrangement byproducts.[1] |
Brønsted Acid and Metal Triflate Catalysts
| Catalyst | Precursor | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Observations |
| H₂SO₄, PPA | 3-(4-Methylphenyl)propanoic acid | - | 140-250 | - | 27-40 | Early methods, prone to low yields due to side reactions.[1] |
| Tb(OTf)₃ | 3-(4-Methylphenyl)propanoic acid | - | 250 | - | 74 | Suppresses auto-condensation, leading to higher yields.[1] |
| Er(OTf)₃ | 3-(4-Methylphenyl)propanoic acid | [BMIM][OTf] | - | 10-15 min | 88 | Microwave-assisted, green chemistry approach with recyclable catalyst.[1] |
| Nafion®-H | 3-Arylpropionic acid | Toluene | 110 | - | 90 | Recyclable solid acid catalyst system.[1] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using representative catalysts are provided below.
Protocol 1: Synthesis using Niobium Pentachloride (NbCl₅)
This protocol describes a one-step synthesis from 3,3-dimethylacrylic acid and p-xylene.
Materials:
-
3,3-Dimethylacrylic acid
-
p-Xylene
-
Niobium pentachloride (NbCl₅)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a reaction vessel, dissolve 3,3-dimethylacrylic acid and p-xylene in dichloromethane at 25°C.
-
Add 5 mol% of Niobium pentachloride to the solution.
-
Stir the reaction mixture at 25°C for 6 hours.
-
Upon completion, the reaction is quenched and the product is extracted.
-
The crude product is then purified to yield this compound.
Protocol 2: Microwave-Assisted Synthesis using Erbium Triflate (Er(OTf)₃) in an Ionic Liquid
This protocol outlines a green chemistry approach with a recyclable catalyst.
Materials:
-
3-(4-Methylphenyl)propanoic acid
-
Erbium triflate (Er(OTf)₃)
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][OTf])
Procedure:
-
Disperse 3-(4-Methylphenyl)propanoic acid and a catalytic amount of Erbium triflate in the ionic liquid [BMIM][OTf].
-
Subject the mixture to microwave irradiation at 150 W for 10-15 minutes.
-
After the reaction, the product can be extracted from the ionic liquid.
-
The ionic liquid containing the catalyst can be recovered and reused for subsequent reactions.
Visualizing the Synthesis Workflow
The general workflow for the synthesis of this compound via intramolecular Friedel-Crafts acylation can be visualized as a series of sequential steps.
Caption: General experimental workflow for this compound synthesis.
The core of the synthesis is the intramolecular Friedel-Crafts acylation, which is a powerful method for forming the cyclic ketone structure. The reaction proceeds through the generation of an acylium ion or a related electrophilic species, which then attacks the aromatic ring to form the five-membered ring of the indanone.
Caption: Simplified reaction pathway for Friedel-Crafts acylation.
References
Spectroscopic Scrutiny: A Comparative Guide to 5-Methyl-1-indanone Isomers
For researchers, scientists, and professionals engaged in drug development, the precise characterization of molecular isomers is a critical step. This guide provides a detailed spectroscopic comparison of 5-Methyl-1-indanone and its positional isomers: 4-Methyl-1-indanone, 6-Methyl-1-indanone, and 7-Methyl-1-indanone. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical resource for the unambiguous identification and differentiation of these closely related compounds.
The indanone scaffold is a privileged structure in medicinal chemistry, and the position of a single methyl group can significantly influence a molecule's biological activity and pharmacokinetic properties. Therefore, robust analytical methods are essential to ensure the correct isomeric identity of synthetic intermediates and final compounds. This guide summarizes the distinctive spectroscopic features of each this compound isomer to facilitate their accurate identification.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the four isomers of this compound. These values provide a quantitative basis for their differentiation.
¹H NMR and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts (δ) of protons (¹H) and carbon-13 nuclei (¹³C) are highly sensitive to their local electronic environment, making NMR an excellent technique for distinguishing between positional isomers.
Table 1: ¹H and ¹³C NMR Spectroscopic Data (CDCl₃)
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Aromatic Protons: ~7.1-7.6 (m); Methylene Protons (C2 & C3): ~2.6-3.1 (m); Methyl Protons: ~2.4 (s) | Carbonyl (C=O): ~207; Aromatic Carbons: ~124-154; Methylene Carbons: ~26, 37; Methyl Carbon: ~21 |
| 4-Methyl-1-indanone | Aromatic Protons: ~7.2-7.5 (m); Methylene Protons (C2 & C3): ~2.7-3.0 (m); Methyl Protons: ~2.3 (s) | Carbonyl (C=O): ~208; Aromatic Carbons: ~125-155; Methylene Carbons: ~25, 36; Methyl Carbon: ~19 |
| 6-Methyl-1-indanone | Aromatic Protons: ~7.0-7.5 (m); Methylene Protons (C2 & C3): ~2.6-3.1 (m); Methyl Protons: ~2.4 (s) | Carbonyl (C=O): ~207; Aromatic Carbons: ~125-156; Methylene Carbons: ~26, 37; Methyl Carbon: ~21 |
| 7-Methyl-1-indanone | Aromatic Protons: ~7.1-7.5 (m); Methylene Protons (C2 & C3): ~2.6-3.1 (m); Methyl Protons: ~2.5 (s) | Carbonyl (C=O): ~208; Aromatic Carbons: ~122-153; Methylene Carbons: ~26, 36; Methyl Carbon: ~19 |
Note: The exact chemical shifts and coupling patterns can vary slightly depending on the solvent and concentration. The data presented here are approximate values for comparative purposes.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The carbonyl (C=O) stretching frequency is a particularly strong and characteristic absorption for ketones like the indanones.
Table 2: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Isomer | C=O Stretch | Aromatic C=C Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) |
| This compound | ~1705 | ~1610, ~1490 | ~3050 | ~2950, ~2870 |
| 4-Methyl-1-indanone | ~1700 | ~1605, ~1485 | ~3045 | ~2960, ~2875 |
| 6-Methyl-1-indanone | ~1703 | ~1615, ~1495 | ~3055 | ~2955, ~2870 |
| 7-Methyl-1-indanone | ~1708 | ~1600, ~1480 | ~3050 | ~2965, ~2880 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a technique used to determine the mass-to-charge ratio (m/z) of ions. For the this compound isomers, which all have the same molecular formula (C₁₀H₁₀O) and molecular weight (146.19 g/mol ), the fragmentation patterns observed upon ionization can be used for differentiation.
Table 3: Mass Spectrometry Data (Electron Ionization)
| Isomer | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| This compound | 146 | 131, 118, 103, 91, 77 |
| 4-Methyl-1-indanone | 146 | 131, 118, 103, 91, 77 |
| 6-Methyl-1-indanone | 146 | 131, 118, 103, 91, 77 |
| 7-Methyl-1-indanone | 146 | 118, 117, 91 |
Note: While the molecular ion peak will be the same for all isomers, the relative abundances of the fragment ions can provide clues for differentiation, although these can be subtle and require careful analysis of the spectra.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the indanone isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm). The solution should be transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: A standard pulse sequence is used with a spectral width of approximately -2 to 12 ppm. Typically, 16 to 32 scans are acquired with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used with a spectral width of approximately 0 to 220 ppm. Several hundred to a few thousand scans may be required to obtain a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane) and allowing a drop of the solution to evaporate on a salt plate (e.g., KBr or NaCl). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or the pure salt plate/KBr pellet) is recorded first. The sample is then placed in the instrument, and the spectrum is typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization Method: Electron Ionization (EI) is a common method for the analysis of small organic molecules.
-
Instrument Parameters (EI): The electron energy is typically set to 70 eV. The ion source temperature is maintained at approximately 200-250 °C. A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
-
Data Acquisition: The mass spectrometer scans a range of m/z values (e.g., 40-300) to detect the molecular ion and its fragment ions.
Differentiation Workflow
The differentiation of the this compound isomers can be achieved through a systematic analysis of their spectroscopic data. The following workflow illustrates the logical steps for their identification.
Caption: Workflow for the spectroscopic differentiation of this compound isomers.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 5-Methyl-1-indanone and its structurally related analogs. The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes pertinent biological pathways to facilitate further research and drug development efforts.
Introduction to this compound
This compound is a derivative of 1-indanone, a bicyclic compound featuring a benzene ring fused to a cyclopentanone ring. While extensive research has been conducted on various substituted indanones, specific quantitative biological data for this compound remains limited in publicly available literature. However, by examining the activities of closely related compounds, we can infer its potential biological profile and understand the influence of the 5-methyl substitution. The primary areas of investigation for indanone derivatives include their potential as anticancer agents and as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[1]
Comparative Biological Activity
The biological activity of indanone derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and the cyclopentanone moiety. The following tables summarize the reported biological activities of various indanone derivatives, providing a basis for comparison with the potential activities of this compound.
Anticancer Activity
Indanone derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3]
Table 1: Anticancer Activity of Selected Indanone Derivatives
| Compound | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| 2-Benzylidene-1-indanone derivative | MCF-7 (breast), HCT (colon), THP-1 (leukemia), A549 (lung) | 0.01 - 0.88 | [2] |
| Indanone-based thiazolyl hydrazone (ITH-6) | HT-29 (colorectal) | 0.44 | [3] |
| COLO 205 (colorectal) | 0.98 | [3] | |
| KM 12 (colorectal) | 0.41 | [3] | |
| 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone | MCF-7 (breast) | 2.2 | [4] |
Acetylcholinesterase (AChE) Inhibition
Certain indanone derivatives have been identified as potent inhibitors of acetylcholinesterase, a key target in the management of Alzheimer's disease. The well-known drug Donepezil contains an indanone moiety.[1]
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Indanone Derivatives
| Compound | IC50 (nM) | Reference(s) |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil analog) | 5.7 | [5] |
| Various 2-benzylidene-1-indanone derivatives | 10 - 1000 (nM range for some potent analogs) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to evaluate the biological activity of indanone derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells and, by extension, cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to interfere with the assembly of microtubules from tubulin dimers.
Protocol:
-
Reaction Mixture Preparation: On ice, prepare a reaction mixture containing purified tubulin (2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), 1 mM GTP, and a fluorescent reporter like DAPI.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include positive controls (e.g., paclitaxel for stabilization, nocodazole for destabilization) and a vehicle control.
-
Polymerization Monitoring: Transfer the reaction mixtures to a pre-warmed 37°C microplate reader and monitor the increase in fluorescence (for DAPI-based assays) or absorbance at 340 nm (for turbidity assays) over time.
-
Data Analysis: Plot the fluorescence/absorbance against time to generate polymerization curves. The IC50 value for inhibition of tubulin polymerization can be determined from the dose-response curves.[6][7]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is a widely used method for screening AChE inhibitors.
Protocol:
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and the AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding the ATCI substrate solution.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.
Putative Signaling Pathway for Anticancer Activity of Indanone Derivatives
Many indanone derivatives exert their anticancer effects by inducing apoptosis. One of the key signaling pathways implicated is the NF-κB pathway, which is involved in inflammation and cell survival. Inhibition of this pathway can lead to apoptosis.
Caption: Inhibition of the NF-κB pathway by indanone derivatives.
Experimental Workflow for Anticancer Drug Screening
The process of screening compounds for anticancer activity involves a series of well-defined steps, from initial cell culture to the final data analysis.
References
- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Illuminating the Scaffold: A Comparative Guide to Confirming the Structure of Novel 5-Substituted Indanone Derivatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a novel molecule's structure is a cornerstone of chemical research. This guide provides an objective comparison of key analytical techniques for the structural elucidation of 5-substituted indanone derivatives, supported by experimental data and detailed protocols.
The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including the potential to act as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[1][2] The precise characterization of these molecules is therefore of paramount importance. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography in confirming the structure of these derivatives.
Data Presentation: A Comparative Analysis of Spectroscopic and Crystallographic Data
To illustrate the application of these techniques, we present a comparative summary of analytical data for two exemplary 5-substituted indanone derivatives: 5-Bromo-1-indanone and 5-Methoxy-1-indanone.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data (¹H and ¹³C NMR)
¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |
| 5-Bromo-1-indanone | ¹H | CDCl₃ | ~7.8 (d), ~7.6 (dd), ~7.4 (d) (Aromatic protons); ~3.1 (t), ~2.7 (t) (Methylene protons)[3] |
| ¹³C | CDCl₃ | ~205 (C=O), Aromatic carbons, ~36 (CH₂), ~26 (CH₂) | |
| 5-Methoxy-1-indanone | ¹H | CDCl₃ | ~7.7 (d), ~7.0 (d), ~6.9 (dd) (Aromatic protons); ~3.8 (s, OCH₃); ~3.1 (t), ~2.6 (t) (Methylene protons)[4][5] |
| ¹³C | CDCl₃ | ~205 (C=O), ~165 (C-OCH₃), Aromatic carbons, ~55 (OCH₃), ~36 (CH₂), ~26 (CH₂)[6] |
Table 2: Mass Spectrometry (MS) and Infrared (IR) Spectroscopic Data
Mass spectrometry provides the molecular weight of a compound, while IR spectroscopy identifies the functional groups present.
| Compound | Analytical Technique | Key Data |
| 5-Bromo-1-indanone | Mass Spectrometry (EI-MS) | Molecular Ion (M⁺) peaks at m/z 210 and 212 (due to ⁷⁹Br and ⁸¹Br isotopes)[7] |
| Infrared Spectroscopy (KBr) | ~1700 cm⁻¹ (C=O stretch), Aromatic C-H and C=C stretches | |
| 5-Methoxy-1-indanone | Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) peak at m/z 162[5][8] |
| Infrared Spectroscopy (ATR) | ~1695 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O stretch), Aromatic C-H and C=C stretches[5] |
Table 3: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity through coupling patterns. | Non-destructive, provides detailed structural information in solution. | Lower sensitivity compared to MS, can be complex to interpret for very large molecules. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, requires very small sample amounts. | Provides limited information on stereochemistry and isomerism. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple to operate, non-destructive. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Unambiguous 3D molecular structure, including stereochemistry and crystal packing. | Provides the most definitive structural information. | Requires a suitable single crystal, which can be difficult to obtain. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the 5-substituted indanone derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
Data Acquisition (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse experiment.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-10 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation:
-
Ionization Source: Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Ion Trap.
-
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or coupled with liquid chromatography (LC-MS). For EI, the sample is often introduced via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid 5-substituted indanone derivative directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Data Acquisition:
-
Spectrometer: FTIR spectrometer.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: A background spectrum is recorded and automatically subtracted from the sample spectrum. The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow a single crystal of the 5-substituted indanone derivative of suitable size and quality (typically 0.1-0.3 mm in each dimension) by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection:
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam and rotate it. A detector records the diffraction pattern.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution 3D structure.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key workflows and concepts relevant to the study of 5-substituted indanone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Bromo-1-indanone(34598-49-7) 1H NMR [m.chemicalbook.com]
- 4. 5-Methoxy-1-indanone(5111-70-6) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 5-溴-1-茚满酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 5-Methoxyindan-1-one | C10H10O2 | CID 78787 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Synthetic Routes for 5-Methyl-1-indanone Production
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates like 5-Methyl-1-indanone is of paramount importance. This bicyclic ketone serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. This guide provides an objective comparison of several prominent synthetic routes to this compound, supported by experimental data, to facilitate the selection of the most appropriate method based on factors such as yield, reaction conditions, and reagent accessibility.
Executive Summary of Synthetic Routes
The production of this compound is predominantly achieved through intramolecular cyclization reactions. The most common strategies involve variations of the Friedel-Crafts acylation, leveraging different catalysts and starting materials to construct the fused five-membered ring. This comparison focuses on three well-documented methods: the classical Friedel-Crafts acylation, polyphosphoric acid (PPA)-mediated cyclization, and a modern niobium pentachloride (NbCl₅)-catalyzed one-pot synthesis.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a clear comparison of their efficiencies and required conditions.
| Synthetic Route | Starting Material(s) | Key Reagents/Catalyst | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Classical Friedel-Crafts Acylation | 3-(p-tolyl)propanoic acid | SOCl₂, AlCl₃, DCM | 0 °C to RT, 2-3 h | ~85-95 | >95 | High yield, well-established | Two steps, requires anhydrous conditions, corrosive reagents |
| Polyphosphoric Acid (PPA)-Mediated Cyclization | 3-(p-tolyl)propanoic acid | Polyphosphoric Acid (PPA) | 80-100 °C, several hours | Moderate to High | Good | One step, inexpensive reagent | High temperature, viscous medium, difficult work-up |
| Niobium Pentachloride-Catalyzed Synthesis | p-xylene, 3,3-Dimethylacrylic acid | NbCl₅ (5 mol%), CH₂Cl₂ | 25 °C, 6 h | 78 | >97 | One-pot, mild conditions, high purity | Catalyst can be moisture-sensitive, starting materials may be less common |
Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Classical Friedel-Crafts Acylation Workflow.
Caption: PPA-Mediated Cyclization Workflow.
Caption: NbCl₅-Catalyzed Synthesis Workflow.
Experimental Protocols
Route 1: Classical Friedel-Crafts Acylation
This two-step method first involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by an intramolecular Friedel-Crafts cyclization catalyzed by a Lewis acid.
Step 1: Synthesis of 3-(p-tolyl)propionyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(p-tolyl)propanoic acid (1 equivalent).
-
Add thionyl chloride (1.5 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux for 2 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(p-tolyl)propionyl chloride, which can be used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
In a separate flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 3-(p-tolyl)propionyl chloride (1 equivalent) in anhydrous DCM dropwise to the cooled suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.
Route 2: Polyphosphoric Acid (PPA)-Mediated Cyclization
This one-step method utilizes polyphosphoric acid as both the catalyst and solvent for the direct cyclization of the carboxylic acid.
-
To a flask equipped with a mechanical stirrer, add 3-(p-tolyl)propanoic acid (1 equivalent).
-
Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the carboxylic acid).
-
Heat the mixture with vigorous stirring to 80-100 °C for several hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, carefully and slowly pour the hot, viscous mixture into a beaker of ice water with vigorous stirring.
-
Extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Route 3: Niobium Pentachloride (NbCl₅)-Catalyzed One-Pot Synthesis
This modern approach offers a mild and efficient one-pot synthesis from commercially available starting materials.
-
In a flask under an inert atmosphere, dissolve p-xylene (1.2 equivalents) and 3,3-dimethylacrylic acid (1 equivalent) in anhydrous dichloromethane.
-
Add niobium pentachloride (NbCl₅, 5 mol%) to the solution.
-
Stir the reaction mixture at room temperature (25 °C) for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.[1]
Conclusion
The selection of a synthetic route for this compound production depends on the specific requirements of the research or development project. The classical Friedel-Crafts acylation offers high yields and is a well-understood, robust method, though it involves multiple steps and harsh reagents. The PPA-mediated cyclization is a more direct, one-step approach but requires high temperatures and presents challenges in work-up due to the viscosity of the reaction medium. The niobium pentachloride-catalyzed synthesis represents a significant advancement, providing a mild, one-pot procedure with high purity, making it an attractive option for modern synthetic applications. Each method has its merits, and the data and protocols provided herein should serve as a valuable guide for making an informed decision.
References
Comparative study of methyl-substituted indanones' biological effects
A Comparative Analysis of the Biological Effects of Methyl-Substituted Indanones
For Researchers, Scientists, and Drug Development Professionals
The indanone scaffold, a recurring motif in medicinal chemistry, has garnered significant attention for its versatile therapeutic potential.[1][2] The strategic addition of methyl groups to this bicyclic structure can profoundly influence its biological activity, offering a pathway to fine-tune pharmacological properties. This guide provides a comparative overview of methyl-substituted indanones, focusing on their anticancer, anti-inflammatory, and neuroprotective effects. We present available quantitative data, detailed experimental methodologies for key biological assays, and visualizations of implicated signaling pathways to facilitate further research and development in this promising class of compounds.
Comparative Biological Activity of Methyl-Substituted Indanones
| Compound/Derivative | Substitution Pattern | Target/Cell Line | Biological Activity | IC50 (µM) | Reference |
| Anticancer Activity | |||||
| 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone | Trimethoxy, Phenyl | MCF-7 (Breast Cancer) | Cytotoxicity | 2.2 | [3] |
| Fluorinated benzylidene indanone derivative | Fluoro, Benzylidene | C3H/Jax mice mammary carcinoma | Tumor Volume Reduction | 48.2% reduction | [4] |
| Anti-inflammatory Activity | |||||
| 2-(4-Methyl)benzylidene-4,7-dimethyl-indan-1-one (IPX-18) | 2-(4-Methyl)benzylidene, 4,7-dimethyl | Human Whole Blood (HWB) | TNF-α Inhibition | 0.2988 | [5] |
| 2-(4-Methyl)benzylidene-4,7-dimethyl-indan-1-one (IPX-18) | 2-(4-Methyl)benzylidene, 4,7-dimethyl | Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α Inhibition | 0.09629 | [5] |
| 2-(4-Methyl)benzylidene-4,7-dimethyl-indan-1-one (IPX-18) | 2-(4-Methyl)benzylidene, 4,7-dimethyl | Human Whole Blood (HWB) | IFN-γ Inhibition | 0.2176 | [5] |
| 2-(4-Methyl)benzylidene-4,7-dimethyl-indan-1-one (IPX-18) | 2-(4-Methyl)benzylidene, 4,7-dimethyl | Peripheral Blood Mononuclear Cells (PBMCs) | IFN-γ Inhibition | 0.1037 | [5] |
| Neuroprotective Activity (Acetylcholinesterase Inhibition) | |||||
| Indanone Derivative 26d | - | Acetylcholinesterase (AChE) | Enzyme Inhibition | 0.0148 | [6] |
| Indanone Derivative 26i | - | Acetylcholinesterase (AChE) | Enzyme Inhibition | 0.0186 | [6] |
Key Signaling Pathways
Methyl-substituted indanones have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses. Notably, the NF-κB and Nrf2 pathways are implicated in the anti-inflammatory effects of some derivatives.[5]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses.[7][8] Certain indanone derivatives can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory cytokines.[5]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.[9][10] Activation of this pathway by certain compounds can lead to the expression of cytoprotective genes, which can counteract oxidative stress and inflammation.[11][12]
Experimental Protocols
Detailed methodologies for the key biological assays cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[6]
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add phosphate buffer to each well.
-
Add the test compound at various concentrations to the respective wells.
-
Include a positive control (known AChE inhibitor) and a negative control (solvent vehicle).
-
-
Enzyme Addition:
-
Add the AChE solution to all wells except for the blank.
-
-
Incubation:
-
Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Substrate Addition:
-
Initiate the reaction by adding the ATCI solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.
-
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.[2][13]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid - Substrate
-
Heme
-
Reaction Buffer (e.g., Tris-HCl)
-
Test compounds
-
Stannous chloride solution (to stop the reaction)
-
ELISA kit for prostaglandin E2 (PGE2) measurement
Procedure:
-
Assay Setup:
-
In reaction tubes, add the reaction buffer, heme, and the COX-2 enzyme.
-
-
Inhibitor Addition:
-
Add the test compound at various concentrations.
-
-
Pre-incubation:
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.
-
-
Reaction Initiation:
-
Start the reaction by adding arachidonic acid.
-
-
Reaction Termination:
-
After a precise incubation time (e.g., 2 minutes) at 37°C, stop the reaction by adding stannous chloride solution.
-
-
PGE2 Measurement:
-
Quantify the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC50 value.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[14][15]
Materials:
-
Cells in culture
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, representing the concentration of the compound that reduces cell viability by 50%.
-
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of methyl-substituted indanones.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. staff.cimap.res.in [staff.cimap.res.in]
- 4. benchchem.com [benchchem.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-undecanone protects against fine particles-induced heart inflammation via modulating Nrf2/HO-1 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation | MDPI [mdpi.com]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Methyl Group's Influence: A Comparative Guide to the Chemical Properties of Indanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a simple methyl group can significantly alter the physicochemical properties, reactivity, and ultimately, the therapeutic potential of the parent indanone molecule. This guide provides a comprehensive comparison of unsubstituted 1-indanone and its methyl-substituted analogues, supported by experimental data and detailed protocols to aid in research and development.
Physicochemical Properties: A Tale of Subtle Shifts
The addition of a methyl group, a small, electron-donating alkyl substituent, brings about predictable yet crucial changes in the physical properties of the indanone core. These alterations can impact solubility, membrane permeability, and molecular interactions.
| Property | 1-Indanone | 2-Methyl-1-indanone | 5-Methyl-1-indanone | 6-Methyl-1-indanone |
| Molecular Formula | C₉H₈O | C₁₀H₁₀O | C₁₀H₁₀O | C₁₀H₁₀O |
| Molecular Weight | 132.16 g/mol [1][2] | 146.19 g/mol | 146.19 g/mol [3] | 146.19 g/mol |
| Melting Point (°C) | 38-42[2] | - | - | 60-62 |
| Boiling Point (°C) | 243-245[2] | 93-95 (at 4 mmHg) | 262.4±25.0 (at 760 mmHg)[3] | 70 (at 0.4 mmHg) |
| Density (g/mL) | 1.099 (at 25°C) | 1.064 (at 25°C) | 1.1±0.1[3] | - |
| Enthalpy of Formation (gas, kJ·mol⁻¹) | - | -94.4 ± 4.2 | - | - |
Spectroscopic Analysis: Unmasking the Methyl Signature
Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed picture of the molecular structure and the electronic environment of each atom. The position of the methyl group on the indanone ring system results in characteristic shifts in the ¹H and ¹³C NMR spectra.
¹H NMR Spectral Data (CDCl₃, δ ppm)
| Position | 1-Indanone[4] | 2-Methyl-1-indanone | 4-Methyl-1-indanone | This compound | 6-Methyl-1-indanone |
| H-2 | 2.65 (t) | - | ~2.6 | ~2.6 | ~2.6 |
| H-3 | 3.10 (t) | - | ~3.1 | ~3.1 | ~3.1 |
| Aromatic H | 7.25-7.75 (m) | 7.2-7.7 (m) | 7.1-7.5 (m) | 7.1-7.6 (m) | 7.0-7.5 (m) |
| Methyl H | - | 1.25 (d) | ~2.4 (s) | ~2.4 (s) | ~2.4 (s) |
¹³C NMR Spectral Data (CDCl₃, δ ppm)
| Position | 1-Indanone[4] | 2-Methyl-1-indanone[5] | 4-Methyl-1-indanone | This compound | 6-Methyl-1-indanone |
| C=O | 207.2 | ~210 | ~207 | ~207 | ~207 |
| C-2 | 36.4 | ~42 | ~36 | ~36 | ~36 |
| C-3 | 25.9 | ~34 | ~26 | ~26 | ~26 |
| Aromatic C | 123.7, 126.8, 127.8, 134.8, 137.9, 153.1 | 123-155 | 123-155 | 123-155 | 123-155 |
| Methyl C | - | ~15 | ~21 | ~21 | ~21 |
Chemical Reactivity: The Methyl Group as a Director
The electronic and steric effects of the methyl group influence the reactivity of the indanone core in various chemical transformations.
-
Nucleophilic Addition to the Carbonyl Group: The electron-donating nature of the methyl group can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic attack compared to the unsubstituted 1-indanone. However, this effect is generally modest.
-
Enolate Formation and Subsequent Reactions (e.g., Aldol Condensation): For methyl groups at positions 4, 5, and 6, the reactivity of the α-protons at C-2 is largely unaffected, allowing for enolate formation and participation in reactions like the Aldol condensation. In 2-methyl-1-indanone, the presence of a methyl group at the α-position introduces steric hindrance and alters the nature of the enolate that can be formed.
-
Electrophilic Aromatic Substitution: The methyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Therefore, methyl-substituted indanones will be more reactive towards electrophiles than 1-indanone, and the position of substitution will be directed by the methyl group.
A comparative study on the reactivity of 5-fluoro-1-indanone and 1-indanone in Knoevenagel condensation suggests that electron-withdrawing groups enhance the reactivity of the carbonyl group.[6] Conversely, the electron-donating methyl group is expected to have a modest deactivating effect on the carbonyl's electrophilicity.
Biological Activity: A Subtle Change with Profound Consequences
The indanone skeleton is a key component in drugs targeting a range of diseases, including Alzheimer's disease.[7][8] The addition and position of a methyl group can significantly modulate the biological activity of these compounds by influencing their binding affinity to target proteins, metabolic stability, and pharmacokinetic properties.
For instance, in a series of indanone derivatives designed as multi-target agents for Alzheimer's disease, specific substitutions on the indanone core, including those that could be influenced by a methyl group's electronic and steric properties, resulted in compounds with potent acetylcholinesterase (AChE) inhibition and amyloid-beta (Aβ) aggregation inhibition.[8] One derivative demonstrated an IC₅₀ value of 14.8 nM against AChE.[8] While direct comparisons of simple methyl-indanones are limited in the literature, the principle that small structural modifications can lead to significant changes in biological activity is well-established.
Experimental Protocols
Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation
This protocol describes the synthesis of the parent 1-indanone, which can be adapted for the synthesis of methyl-substituted analogs from the corresponding methyl-substituted 3-phenylpropionic acids.
Materials:
-
3-Phenylpropionic acid
-
Thionyl chloride or oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous aluminum chloride (AlCl₃)
-
Crushed ice
-
Dilute HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve 3-phenylpropionic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-phenylpropionyl chloride.[9]
-
Intramolecular Friedel-Crafts Acylation: Dissolve the crude 3-phenylpropionyl chloride in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C in an ice bath. Carefully and portion-wise add anhydrous AlCl₃ (1.1-1.5 eq). Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.[9]
-
Work-up: Monitor the reaction progress by TLC. Once complete, carefully pour the mixture onto crushed ice and add dilute HCl. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.[9]
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.[9]
Experimental Workflow for Friedel-Crafts Acylation
Caption: General workflow for the synthesis of 1-indanone.
Solvent-Free Aldol Condensation of 1-Indanone
This protocol provides a greener approach to the aldol condensation, a key reaction for C-C bond formation at the α-position of the ketone.[10][11][12]
Materials:
-
1-Indanone (0.20 g)
-
3,4-Dimethoxybenzaldehyde (0.25 g)
-
Sodium hydroxide (NaOH), finely ground (0.05 g)
-
10% Hydrochloric acid (HCl) solution
-
Ethanol/water mixture for recrystallization
Procedure:
-
In a test tube or small beaker, combine 1-indanone and 3,4-dimethoxybenzaldehyde. Using a spatula, grind the two solids together. The mixture will become an oil due to melting point depression.[10]
-
Add the finely ground NaOH to the oil and continue to scrape and mix until the mixture solidifies (typically a yellowish-brown solid).[10]
-
Allow the solid mixture to stand for 15 minutes at room temperature.[10]
-
Add approximately 2 mL of 10% HCl solution to the solid and break up any chunks to ensure the neutralization of the NaOH catalyst. Check the pH to ensure it is acidic.[10]
-
Isolate the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the purified 2-(3,4-dimethoxybenzylidene)-1-indanone.
Signaling Pathway for Aldol Condensation
Caption: Key steps in the base-catalyzed aldol condensation.
References
- 1. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Indanone - Wikipedia [en.wikipedia.org]
- 3. Buy this compound (EVT-341598) | 4593-38-8 [evitachem.com]
- 4. benchchem.com [benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 11. scribd.com [scribd.com]
- 12. chemlab.truman.edu [chemlab.truman.edu]
Safety Operating Guide
Proper Disposal of 5-Methyl-1-indanone: A Guide for Laboratory Professionals
The proper disposal of 5-Methyl-1-indanone is critical for ensuring laboratory safety and environmental protection. As a substance classified with acute oral toxicity, it necessitates handling and disposal as a hazardous chemical waste in accordance with federal, state, and local regulations.[1] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound and associated materials.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[2][3]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: N95 dust mask or a respirator if there is a risk of generating dust.
-
Lab Coat: To protect from skin contact.
Quantitative Safety Data
The following table summarizes the key safety classifications for this compound.
| Hazard Classification | Code/Value | Description |
| GHS Pictogram | GHS07 (Exclamation Mark) | Indicates less serious hazards. |
| GHS Signal Word | Warning | |
| Hazard Statement | H302 | Harmful if swallowed. |
| Precautionary Statement | P501[2] | Dispose of contents/container to an appropriate treatment and disposal facility. |
| Storage Class | 11 | Combustible Solids |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedure for collecting and preparing this compound for disposal through a certified hazardous waste program. Never dispose of this chemical in the regular trash or down the drain.[4][5]
Step 1: Waste Collection and Containment
-
Designate a Waste Container: Use a dedicated, chemically compatible container for collecting this compound waste. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[6] Plastic bottles are often preferred over glass to minimize the risk of breakage.[4]
-
Collect Waste: Carefully transfer the unwanted this compound solid into the designated hazardous waste container. For cleaning up spills or residual material, sweep up the solid, avoiding dust formation, and place it in the container.[2][7]
-
Contaminated Materials: Any items heavily contaminated with this compound, such as weighing paper, gloves, or absorbent pads used for spills, should also be placed in the same hazardous waste container.[6][8]
Step 2: Labeling the Hazardous Waste Container
Proper labeling is a critical regulatory requirement.[4][8]
-
Attach a Hazardous Waste Tag: Obtain a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.[4]
-
Complete the Tag: Fill out all required fields on the tag immediately upon adding the first portion of waste. Information typically includes:
-
The words "Hazardous Waste".[4]
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[4]
-
Quantity/Concentration: Estimate the amount of waste in the container.
-
Generator Information: Your name, department, and contact information.[4]
-
Hazard Pictograms: Check the appropriate hazard symbols (e.g., GHS07 Exclamation Mark).[4]
-
Step 3: Proper Storage Before Disposal
-
Segregate Waste: Store the this compound waste container segregated from incompatible materials. For example, keep it separate from acids, bases, and oxidizing agents.[9]
-
Designated Storage Area: Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory.[9] This area should be under the direct control of laboratory personnel and clearly marked.[10]
-
Keep Container Closed: The waste container must remain closed at all times, except when adding waste.[6]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the container is full or ready for disposal, contact your institution's EHS or hazardous waste management office to schedule a pickup.[8] Do not transport hazardous waste yourself.[8]
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for waste pickup requests and documentation.[4]
Step 5: Disposal of Empty Containers
An empty container that previously held this compound must be properly decontaminated before being disposed of as regular trash.[6][8]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (such as acetone or ethanol) that can dissolve the chemical residue.[6]
-
Collect Rinsate: The solvent rinsate from all three rinses must be collected and disposed of as hazardous waste.[6][8] Add it to a compatible liquid hazardous waste stream (e.g., flammable solvents).
-
Deface Label: Completely remove or deface the original chemical label on the empty, rinsed container.[8]
-
Final Disposal: The triple-rinsed and defaced container can now be disposed of in the regular trash.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. pfw.edu [pfw.edu]
- 2. echemi.com [echemi.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. vumc.org [vumc.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
